1-Benzyl-2,6-dimethylpiperidine
Description
Properties
IUPAC Name |
1-benzyl-2,6-dimethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-7-6-8-13(2)15(12)11-14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKIWDAIYKKWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962270 | |
| Record name | 1-Benzyl-2,6-dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-63-6 | |
| Record name | Piperidine, 1-benzyl-2,6-dimethyl-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC363751 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-2,6-dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-2,6-dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activities of 1-benzyl-2,6-dimethylpiperidine. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a substituted piperidine (B6355638) derivative with a benzyl (B1604629) group attached to the nitrogen atom. The presence of two methyl groups at the 2 and 6 positions of the piperidine ring introduces stereoisomerism, leading to the existence of cis and trans diastereomers. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | N-Benzyl-2,6-lupetidine, 1-Benzyl-2,6-dimethyl-piperidine | N/A |
| CAS Number | 4209-63-6 | N/A |
| Molecular Formula | C₁₄H₂₁N | N/A |
| Molecular Weight | 203.33 g/mol | N/A |
| Boiling Point | 269.9 °C at 760 mmHg | N/A |
| Density | 0.942 g/cm³ | N/A |
| Refractive Index | 1.516 | N/A |
| Flash Point | 107 °C | N/A |
Synthesis Protocols
The synthesis of this compound can be achieved through two primary methods: direct alkylation and reductive amination. Both methods are widely applicable for the N-benzylation of secondary amines.
This method involves the direct reaction of 2,6-dimethylpiperidine (B1222252) with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base to neutralize the hydrohalic acid byproduct.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylpiperidine (1.0 equivalent).
-
Solvent and Base: Dissolve the 2,6-dimethylpiperidine in a suitable anhydrous solvent such as acetonitrile (B52724) or DMF. Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the solid base. Concentrate the filtrate under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Reductive amination is a one-pot, two-step process. Initially, 2,6-dimethylpiperidine reacts with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 2,6-dimethylpiperidine (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents) in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Iminium Ion Formation: Stir the solution at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the solution.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction and Drying: Extract the aqueous layer with an organic solvent (e.g., DCM, 3 times). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene (B1212753) protons, the methine protons at C2 and C6 of the piperidine ring, the methyl protons, and the remaining piperidine ring methylene protons. The appearance of the benzylic proton signals can be distinct for the cis and trans isomers, often appearing as a singlet or an AB quartet depending on the stereochemistry and conformational rigidity.[1]
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Expected signals include those for the aromatic carbons of the benzyl group, the benzylic methylene carbon, the C2 and C6 carbons of the piperidine ring, the methyl carbons, and the other piperidine ring carbons.
Predicted ¹H and ¹³C NMR Data (based on analogous compounds):
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic-H | 7.20 - 7.40 (m, 5H) | 127.0 - 140.0 |
| Benzylic-CH₂ | 3.50 - 4.00 (s or ABq, 2H) | ~60.0 |
| Piperidine-H (C2, C6) | 2.50 - 3.00 (m, 2H) | ~55.0 |
| Piperidine-CH₂ | 1.20 - 1.80 (m, 6H) | 25.0 - 35.0 |
| Methyl-CH₃ | 1.00 - 1.20 (d, 6H) | ~20.0 |
GC-MS is a powerful technique for the separation and identification of volatile compounds. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 203. Key fragmentation patterns would likely involve the cleavage of the benzyl group, leading to a prominent fragment at m/z 91 (tropylium ion), and fragmentation of the piperidine ring.
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
C-H stretching (aromatic): ~3030 cm⁻¹
-
C-H stretching (aliphatic): 2800-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1450-1500 cm⁻¹
-
C-N stretching: 1000-1250 cm⁻¹
Potential Biological Activities and Signaling Pathways
Derivatives of 1-benzylpiperidine (B1218667) have been investigated for a range of biological activities, highlighting the potential of this scaffold in drug discovery.
Several 1-benzylpiperidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[2] The proposed mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of acetylcholine.[4][5]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the test compound (this compound), a positive control (e.g., donepezil), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine (B1193921) iodide (ATCI) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).[6]
-
Assay Procedure (96-well plate):
-
Add the AChE solution to the wells.
-
Add various concentrations of the test compound or controls.
-
Incubate at room temperature for a defined period (e.g., 15 minutes).
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI solution.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm kinetically using a microplate reader. The rate of the colorimetric reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Piperidine derivatives are recognized as important scaffolds in the development of anticancer agents.[7][8] A synthesized piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, has demonstrated significant cytotoxic effects on A549 lung cancer cells with an IC₅₀ of 32.43 µM.[7][9] This suggests that this compound and its analogues could be promising candidates for further investigation in cancer research. The mechanisms of action for such compounds can be diverse, potentially involving the regulation of signaling pathways crucial for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3K/Akt.[8]
Conclusion
This compound is a versatile chemical entity with established synthetic routes and well-defined methods for its characterization. The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, with demonstrated potential for biological activities, including acetylcholinesterase inhibition and anticancer effects. This guide provides a foundational understanding of this compound for researchers and developers, encouraging further exploration of its properties and potential therapeutic applications.
References
- 1. (Solved) - (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer) | Transtutors [transtutors.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nwmedj.org [nwmedj.org]
1-Benzyl-2,6-dimethylpiperidine molecular structure and stereochemistry
An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 1-Benzyl-2,6-dimethylpiperidine
Introduction
This compound is a substituted heterocyclic amine belonging to the piperidine (B6355638) class of compounds. The piperidine ring is a ubiquitous scaffold in medicinal chemistry and pharmacology, found in numerous alkaloids and synthetic drugs. The substitution pattern on the piperidine ring, particularly the stereochemical arrangement of substituents, is critical as it profoundly influences the molecule's three-dimensional shape, physicochemical properties, and biological activity. This technical guide provides a detailed examination of the molecular structure, stereoisomerism, and conformational landscape of this compound, intended for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Physicochemical Properties
The fundamental structure consists of a piperidine ring N-substituted with a benzyl (B1604629) group and C-substituted with two methyl groups at positions 2 and 6.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁N | [1] |
| Molecular Weight | 203.32 g/mol | [2] |
| Exact Mass | 203.167400 | [2] |
| Heavy Atom Count | 15 | [2] |
| Rotatable Bond Count | 2 | [2] |
| CAS Number | 4209-63-6 | [3] |
Stereochemistry
The presence of chiral centers at the C2 and C6 positions gives rise to multiple stereoisomers. The relationship between the two methyl groups defines whether the isomer is cis or trans.
-
Cis Isomer : The methyl groups are on the same side of the piperidine ring. This configuration, (2R, 6S) or (2S, 6R), possesses a plane of symmetry, making it an achiral meso compound.
-
Trans Isomers : The methyl groups are on opposite sides of the ring. This configuration results in a pair of enantiomers: (2R, 6R) and (2S, 6S).[4]
Conformational Analysis
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. The presence and orientation of substituents dictate the stability of different chair conformers.
Trans-1-Benzyl-2,6-dimethylpiperidine
The trans isomer can exist in two primary chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial steric interactions that destabilize the diaxial form. Therefore, the conformational equilibrium strongly favors the diequatorial conformer.
Cis-1-Benzyl-2,6-dimethylpiperidine
For the cis isomer, a chair conformation necessitates that one methyl group occupies an equatorial position while the other is in an axial position.[5] Through ring flipping, these positions are interconverted, resulting in two energetically equivalent chair conformers. This dynamic equilibrium means the cis isomer exists as a rapidly interconverting mixture of these two conformers.[5]
Spectroscopic and Structural Data
NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound.[6] The signals for the benzylic hydrogens (-CH₂-Ph) are particularly diagnostic, showing distinctly different appearances for the two isomers due to their different magnetic environments and coupling interactions.[6]
| Isomer | Benzylic Protons (δ ≈ 2.5-3.5 ppm) | Ring C-H adjacent to N (δ ≈ 3 ppm) | Rationale |
| Trans | Appears as a triplet or a simple AB quartet. | Not distinctly observed as a separate multiplet. | In the favored diequatorial conformation, the benzylic protons are in a more symmetric environment. |
| Cis | Appears as a more complex multiplet or a distinct doublet.[6] | Shows a distinct multiplet.[6] | Due to the axial/equatorial arrangement and ring flipping, the benzylic protons experience more complex coupling.[6] |
Note: The spectral appearances described are based on qualitative reports; precise chemical shifts and coupling constants can vary with solvent and experimental conditions.[6]
X-ray Crystallography
While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, provide insight into expected molecular geometry.[7] In such structures, the piperidine ring consistently adopts a chair conformation with bulky substituents occupying equatorial positions to minimize steric strain.[7][8]
| Parameter | Typical Value | Compound Source |
| C-N Bond Length (ring) | ~1.46 - 1.48 Å | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[7] |
| C-C Bond Length (ring) | ~1.52 - 1.54 Å | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[7] |
| N-C (benzyl) Bond Length | ~1.47 Å | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[7] |
| C-N-C Bond Angle (ring) | ~111 - 113° | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[7] |
Disclaimer: The data in this table are from a structurally related compound and are presented for illustrative purposes only.
Experimental Protocols
Synthesis via Reductive Amination
A common method for preparing N-benzyl amines is through reductive amination.
-
Reaction Setup : Dissolve 2,6-dimethylpiperidine (B1222252) (1.0 eq) and benzaldehyde (B42025) (1.05 eq) in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.
-
Reduction : Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), portion-wise.
-
Workup : After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9] For detailed structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Analysis : Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities, which are used to confirm the structure and assign the relative stereochemistry (cis vs. trans).
Conclusion
This compound is a molecule with significant stereochemical complexity, existing as a meso cis-isomer and a pair of trans-enantiomers. The conformational behavior is dominated by the preference for a chair geometry, with the trans isomer strongly favoring a diequatorial conformation of its methyl groups and the cis isomer undergoing rapid ring inversion between two equivalent axial-equatorial conformers. These structural and dynamic features can be effectively probed and distinguished using NMR spectroscopy, which serves as a critical tool for stereochemical assignment. The principles outlined in this guide are fundamental for the rational design and development of piperidine-based molecules in scientific research.
References
- 1. This compound | C14H21N | CID 100192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1-benzyl-2,6-dimethyl-piperidine | CAS#:4209-63-6 | Chemsrc [chemsrc.com]
- 4. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. (Solved) - (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer) | Transtutors [transtutors.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hmdb.ca [hmdb.ca]
Synthesis of 1-Benzyl-2,6-dimethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for 1-benzyl-2,6-dimethylpiperidine, a valuable piperidine (B6355638) derivative. The synthesis fundamentally involves the construction of the 2,6-dimethylpiperidine (B1222252) core followed by N-benzylation. This document provides a comprehensive overview of the starting materials, key transformations, and detailed experimental protocols.
Overview of Synthetic Strategies
The synthesis of this compound is typically achieved through a two-stage process:
-
Stage 1: Synthesis of 2,6-Dimethylpiperidine: The immediate precursor, 2,6-dimethylpiperidine, is most commonly prepared via the reduction of 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine).
-
Stage 2: N-Benzylation of 2,6-Dimethylpiperidine: The final product is obtained by attaching a benzyl (B1604629) group to the nitrogen atom of 2,6-dimethylpiperidine. Two primary methods are employed for this transformation: direct alkylation with a benzyl halide and reductive amination with benzaldehyde (B42025).
An optional preliminary stage involves the synthesis of the key starting material, 2,6-dimethylpyridine, if it is not commercially available.
Synthesis of the Precursor: 2,6-Dimethylpiperidine
The foundational step in producing this compound is the synthesis of the 2,6-dimethylpiperidine core.
Starting Material: 2,6-Dimethylpyridine (2,6-Lutidine)
2,6-Dimethylpyridine is a commercially available heterocyclic organic compound.[1] Historically, it was isolated from coal tar and bone oil.[1] Modern industrial synthesis often involves the reaction of formaldehyde, acetone, and ammonia (B1221849).[1] For laboratory scale, a common preparation is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source.[1][2]
Reduction of 2,6-Dimethylpyridine to 2,6-Dimethylpiperidine
The conversion of the aromatic pyridine ring to a saturated piperidine ring is achieved through catalytic hydrogenation. This method is effective but often requires high pressure and a suitable catalyst.
Experimental Protocol 1: Catalytic Hydrogenation of 2,6-Dimethylpyridine
This protocol outlines the reduction of 2,6-dimethylpyridine to 2,6-dimethylpiperidine using a platinum catalyst.
Materials:
-
2,6-Dimethylpyridine (2,6-Lutidine)
-
Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C)
-
Glacial Acetic Acid or a Methanol (B129727)/Acetic Acid mixture
-
Hydrogen gas (H₂)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
In a high-pressure autoclave, a solution of 2,6-dimethylpyridine in a suitable solvent (e.g., a 5:1 v/v mixture of methanol and acetic acid) is prepared.[3]
-
A catalytic amount of 10% Pt/C is added to the solution.[3]
-
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere at a pressure of 60 bar.[3]
-
The reaction is allowed to proceed at room temperature for approximately 48 hours.[3]
-
Upon completion, the hydrogen pressure is carefully released, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and made alkaline with a concentrated solution of sodium hydroxide.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ether).
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield 2,6-dimethylpiperidine.
Quantitative Data:
| Parameter | Value | Reference |
| Hydrogen Pressure | 60 bar | [3] |
| Catalyst | 10% Pt/C | [3] |
| Solvent | CH₃COOH/MeOH (5:1 v/v) | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 48 hours | [3] |
Synthesis of this compound
With 2,6-dimethylpiperidine in hand, the final step is the introduction of the benzyl group onto the nitrogen atom. Two robust and widely used methods are detailed below.
Method A: Direct Alkylation with Benzyl Halide
This classic SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on a benzyl halide. A base is required to neutralize the hydrohalic acid byproduct.[4]
Experimental Protocol 2: N-Benzylation via Direct Alkylation
This protocol describes the synthesis of this compound using benzyl bromide.
Materials:
-
2,6-Dimethylpiperidine (1.0 eq.)
-
Benzyl bromide (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., DIEA)
-
Anhydrous acetonitrile, DMF, or DCM as solvent
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,6-dimethylpiperidine and dissolve it in an anhydrous solvent to a concentration of approximately 0.1 M.[4]
-
Add the base (e.g., potassium carbonate, 1.5-2.0 eq.).
-
Slowly add benzyl bromide to the stirred mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 80°C) overnight.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the solid base if necessary.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary for N-Alkylation of Piperidines:
| Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80°C | Overnight | High (typical) | [4] |
| Benzyl Chloride | DIEA | DCM | Room Temp | Overnight | - | [4] |
Method B: Reductive Amination with Benzaldehyde
Reductive amination is a milder alternative to direct alkylation and is particularly useful when the corresponding benzyl halide is unstable.[4] The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced.[5]
Experimental Protocol 3: N-Benzylation via Reductive Amination
This protocol details the synthesis of this compound using benzaldehyde and sodium triacetoxyborohydride (B8407120).
Materials:
-
2,6-Dimethylpiperidine (1.0 eq.)
-
Benzaldehyde (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq.)[4][6]
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) as solvent[6]
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylpiperidine and benzaldehyde in the chosen solvent.[4]
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added.[4]
-
Add sodium triacetoxyborohydride portion-wise to the solution.[4][6] Caution should be exercised as gas evolution may occur.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by TLC.[4]
-
Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extract the aqueous layer multiple times with an organic solvent like DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Reductive Amination:
| Reducing Agent | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| NaBH(OAc)₃ | DCE or DCM | Acetic Acid (optional) | Room Temp | 2-12 hours | High (typical) | [4][6] |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described.
Caption: Overall synthetic pathways to this compound.
Caption: Workflow for direct alkylation.
Caption: Workflow for reductive amination.
References
- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Spectroscopic Profile of 1-Benzyl-2,6-dimethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-2,6-dimethylpiperidine, a substituted piperidine (B6355638) derivative of interest in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for its synthesis and characterization. Due to the limited availability of public experimental Infrared (IR) and full Mass Spectrometry (MS) data for this specific compound, this guide also includes reference data from closely related analogs to provide a predictive spectroscopic profile.
Spectroscopic Data
The following sections summarize the available quantitative spectroscopic data for this compound. The data is presented for the cis-isomer, which is the more commonly reported diastereomer in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for (±)-cis-1-Benzyl-2,6-dimethylpiperidine are presented below.
Table 1: ¹H NMR Spectroscopic Data for (±)-cis-1-Benzyl-2,6-dimethylpiperidine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.42 - 7.37 | m | - | 2H, Aromatic (o-Ph) |
| 7.33 - 7.25 | m | - | 2H, Aromatic (m-Ph) |
| 7.24 - 7.18 | m | - | 1H, Aromatic (p-Ph) |
| 3.82 | s | - | 2H, N-CH ₂-Ph |
| 2.54 - 2.45 | m | - | 2H, H-2, H-6 |
| 1.69 - 1.51 | m | - | 3H, H-3ax, H-4ax, H-5ax |
| 1.39 - 1.26 | m | - | 3H, H-3eq, H-4eq, H-5eq |
| 1.09 | d | 6.3 | 6H, 2 x CH ₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for (±)-cis-1-Benzyl-2,6-dimethylpiperidine
| Chemical Shift (δ) ppm | Assignment |
| 142.7 | Aromatic (Quaternary C) |
| 128.7 | Aromatic (CH) |
| 128.5 | Aromatic (CH) |
| 126.7 | Aromatic (CH) |
| 58.0 | N-C H₂-Ph |
| 54.3 | C-2, C-6 |
| 35.4 | C-3, C-5 |
| 25.4 | C-4 |
| 20.2 | C H₃ |
Solvent: CDCl₃, Frequency: 101 MHz
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data has been reported for the cis-isomer of this compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 204.1747 | 204.1747 |
Infrared (IR) Spectroscopy
Experimental IR data for this compound is not available in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on its structural motifs.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1380 - 1365 | Medium | C-H bend (methyl) |
| 740 - 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis: Reductive Amination
This compound can be synthesized via reductive amination of 2,6-dimethylpiperidine (B1222252) with benzaldehyde (B42025).
Materials:
-
2,6-dimethylpiperidine (1.0 eq.)
-
Benzaldehyde (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,6-dimethylpiperidine and the chosen solvent (DCM or DCE).
-
Add benzaldehyde to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry:
-
High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.
Infrared Spectroscopy:
-
IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
1-Benzyl-2,6-dimethylpiperidine CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Benzyl-2,6-dimethylpiperidine, its synthesis, and the biological context of related N-benzylpiperidine derivatives.
Core Compound Information
CAS Number: 4209-63-6
Chemical Structure:
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound and its parent compound, 1-Benzylpiperidine, are presented below for comparative analysis.
| Property | This compound | 1-Benzylpiperidine |
| Molecular Formula | C14H21N | C12H17N |
| Molecular Weight | 203.32 g/mol | 175.27 g/mol [1] |
| CAS Number | 4209-63-6 | 2905-56-8[1] |
| Boiling Point | Not explicitly available | 120-123 °C at 9 mmHg |
| Melting Point | Not explicitly available | Not explicitly available |
| Density | Not explicitly available | Not explicitly available |
| XLogP3 | 3.6[2] | 2.6[1] |
Experimental Protocols: Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general and representative procedure can be derived from the synthesis of related N-benzylpiperidine derivatives. The following protocol is a model based on common synthetic strategies.[3][4][5][6][7]
Objective: To synthesize this compound via N-alkylation of 2,6-dimethylpiperidine (B1222252) with benzyl (B1604629) bromide.
Materials:
-
2,6-dimethylpiperidine
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (CH3CN)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a solution of 2,6-dimethylpiperidine (1.0 equivalent) in a mixture of acetonitrile and dichloromethane (e.g., 3:1 v/v), add potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound.
-
Characterization: Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its identity and purity.
Biological Context and Signaling Pathways
Direct experimental data on the specific biological targets and signaling pathways of this compound are limited in the current scientific literature. However, the broader class of N-benzylpiperidine derivatives has been extensively studied, particularly as inhibitors of acetylcholinesterase (AChE).[8][9][10][11][12][13][14]
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[10][14]
General Mechanism of Acetylcholinesterase Inhibition
The N-benzylpiperidine moiety is a common scaffold in many known AChE inhibitors.[11][12][15] The binding of these inhibitors to AChE is typically characterized by interactions with key amino acid residues in the enzyme's active site.
Below is a diagram illustrating the general workflow for evaluating the acetylcholinesterase inhibitory activity of a compound.
Caption: Experimental workflow for assessing acetylcholinesterase inhibition.
Putative Signaling Pathway: Cholinergic Neurotransmission Enhancement
The following diagram illustrates the general signaling pathway affected by acetylcholinesterase inhibitors.
Caption: Acetylcholinesterase inhibition by N-benzylpiperidine derivatives.
References
- 1. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzyl-1,6-dimethylpiperidine | C14H21N | CID 141807776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pharmacological Potential of 1-Benzyl-2,6-dimethylpiperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-2,6-dimethylpiperidine scaffold is a promising structural motif in medicinal chemistry, demonstrating a range of biological activities with therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on their anticancer and cholinesterase inhibitory activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Biological Activities and Quantitative Data
Derivatives of the this compound core have been investigated for several biological applications, with the most notable being their potential as anticancer agents and inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases such as Alzheimer's.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of 1-benzylpiperidine (B1218667) derivatives bearing substitutions at the 2 and 6 positions. While extensive quantitative data for a broad series of this compound derivatives is not widely available in public literature, data for structurally related compounds provides valuable insights into their potential efficacy. For instance, a closely related compound, 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime , has demonstrated potent cytotoxic effects against human cervical carcinoma (HeLa) cells.[1]
Table 1: Cytotoxicity of a 1-Benzyl-2,6-disubstituted Piperidine (B6355638) Derivative
| Compound | Cell Line | IC50 (µM) |
| 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa | 13.88[1] |
This data suggests that the 1-benzyl-2,6-disubstituted piperidine scaffold is a promising starting point for the development of novel anticancer agents. Further structure-activity relationship (SAR) studies, focusing on the influence of substituents on the benzyl (B1604629) and piperidine rings, are warranted to optimize the cytotoxic potency and selectivity of this class of compounds.
Cholinesterase Inhibitory Activity
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. While specific data for this compound derivatives is limited, the broader class of 1-benzylpiperidine derivatives has been extensively studied for this activity. These studies provide a strong rationale for investigating the potential of 2,6-dimethyl substituted analogs as cholinesterase inhibitors.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.
Principle: The assay is based on the hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of ATCI, DTNB, and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE or BChE enzyme solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. The available data, although limited to structurally related compounds, indicates the potential for potent biological activity. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new derivatives.
Future research should focus on the synthesis and biological screening of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship. Investigations into their mechanism of action at the molecular level, including the identification of specific cellular targets and signaling pathways, will be crucial for their advancement as clinical candidates. Furthermore, evaluation of their pharmacokinetic and toxicological profiles will be essential for their translation into safe and effective medicines.
References
Potential Therapeutic Targets of 1-Benzyl-2,6-dimethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacological data for 1-Benzyl-2,6-dimethylpiperidine is limited. This guide provides an in-depth analysis of its potential therapeutic targets based on the well-established pharmacology of its core structural motif, the 1-benzylpiperidine (B1218667) scaffold, and the influence of the 2,6-dimethylpiperidine (B1222252) moiety. The information presented herein is intended for research and drug development professionals and is based on data from structurally related compounds.
Introduction
This compound is a synthetic organic compound featuring a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group and substituted at the 2 and 6 positions with methyl groups. The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. This core is known to interact with a variety of biological targets, suggesting that this compound could have a range of pharmacological activities. This technical guide explores the most probable therapeutic targets, summarizing quantitative data from key analogs, detailing relevant experimental protocols, and visualizing associated signaling pathways.
Potential Therapeutic Targets
Based on the pharmacology of structurally similar molecules, the primary potential therapeutic targets for this compound are:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.
-
Serotonin (B10506) Transporter (SERT): Blockade of SERT is the mechanism of action for many antidepressant medications.
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of CNS disorders and are targets for novel therapeutics.
Acetylcholinesterase (AChE) Inhibition
The 1-benzylpiperidine moiety is a cornerstone of several potent acetylcholinesterase inhibitors, most notably Donepezil. These compounds act by reversibly binding to and inhibiting AChE, thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This enhancement of cholinergic neurotransmission is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Quantitative Data for Representative 1-Benzylpiperidine AChE Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (AChE/BuChE) |
| Donepezil (E2020) | Human AChE | 5.7 | ~1250-fold |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 | ~18,000-fold |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | 1.2 | ~34,700-fold |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to measure AChE activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compound (this compound) and reference inhibitor (e.g., Donepezil) solutions at various concentrations.
-
96-well microplate and a microplate reader.
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution or vehicle control.
-
Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Cholinergic signaling at the synapse and the inhibitory action of an AChE inhibitor.
Serotonin Transporter (SERT) Inhibition
The 1-benzylpiperidine scaffold is also present in compounds that target the serotonin transporter (SERT). Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a key neurotransmitter in mood regulation. This is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety disorders.
Quantitative Data for Representative Benzylpiperidine SERT Ligands
| Compound | Target | Ki (nM) |
| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 |
| Certain 4-benzylpiperidine (B145979) carboxamides | SERT | Varies with substitution |
Experimental Protocol: SERT Radioligand Binding Assay
This assay measures the affinity of a test compound for SERT by its ability to compete with a radiolabeled ligand.
Principle: A radiolabeled ligand with high affinity and selectivity for SERT (e.g., [³H]-citalopram or [³H]-paroxetine) is incubated with a preparation of membranes from cells expressing SERT. The amount of radioligand bound to the transporter is measured in the presence and absence of a competing unlabeled test compound. The affinity (Ki) of the test compound is determined from its ability to displace the radioligand.
Materials:
-
Assay buffer (e.g., Tris-HCl with NaCl and KCl)
-
Membrane preparation from cells expressing human SERT (e.g., HEK293 or CHO cells)
-
Radioligand (e.g., [³H]-citalopram)
-
Unlabeled test compound (this compound) and reference compound (e.g., paroxetine) at various concentrations.
-
Non-specific binding determinator (e.g., a high concentration of a known SERT inhibitor like fluoxetine).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding determinator.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
Signaling Pathway: Serotonergic Neurotransmission
An In-depth Technical Guide to the Synthesis of Cis and Trans Isomers of 1-Benzyl-2,6-dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the cis and trans isomers of 1-Benzyl-2,6-dimethylpiperidine, a valuable scaffold in medicinal chemistry. The document details synthetic pathways, experimental protocols, and data presentation to facilitate the preparation and characterization of these diastereomers.
Introduction
The this compound moiety is a significant structural feature in the development of pharmacologically active compounds. The stereochemistry of the methyl groups at the 2 and 6 positions of the piperidine (B6355638) ring, being either cis or trans, can profoundly influence the biological activity and pharmacokinetic properties of a molecule. Access to stereochemically pure cis and trans isomers is therefore crucial for structure-activity relationship (SAR) studies and the optimization of drug candidates. This guide outlines established methods for the synthesis of both diastereomers, starting from the commercially available cis- and trans-2,6-dimethylpiperidine.
Synthetic Pathways
The most direct and common method for the synthesis of this compound is the N-alkylation of the corresponding 2,6-dimethylpiperidine (B1222252) isomer. This can be achieved through two primary routes: direct nucleophilic substitution with a benzyl (B1604629) halide or reductive amination with benzaldehyde. The choice of method may depend on the availability of reagents, desired scale, and reaction conditions.
A logical workflow for the synthesis and separation of the isomers is presented below.
Caption: General workflow for the synthesis and separation of isomers.
Direct Nucleophilic Substitution
This method involves the reaction of cis- or trans-2,6-dimethylpiperidine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The reaction typically proceeds via an SN2 mechanism, with retention of the stereochemistry of the starting piperidine.
Methodological & Application
Synthesis and Applications of N-Benzylpiperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzylpiperidine scaffold is a "privileged" structural motif in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds, including numerous approved drugs and clinical candidates.[1][2] This prominence is attributed to the unique combination of the benzyl (B1604629) group and the piperidine (B6355638) ring. The benzyl group can participate in crucial cation-π interactions with target proteins, while the three-dimensional structure of the piperidine ring allows for versatile modifications to optimize efficacy, selectivity, and pharmacokinetic properties.[1][3] This document provides an overview of the synthesis and diverse applications of N-benzylpiperidine derivatives, along with detailed experimental protocols for their preparation.
Synthesis of N-Benzylpiperidine Derivatives
The construction of the N-benzylpiperidine core is a fundamental transformation in the synthesis of many biologically active molecules.[4] Two of the most common and effective methods for the N-benzylation of piperidine and its derivatives are direct nucleophilic substitution (SN2) and reductive amination.[1]
A general workflow for the synthesis of N-benzylpiperidine derivatives is illustrated below:
Applications of N-Benzylpiperidine Derivatives
N-benzylpiperidine derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. Their applications span various therapeutic areas, with a significant focus on neurodegenerative diseases, particularly Alzheimer's disease, as well as oncology.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
A primary application of N-benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5] Inhibition of AChE increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6] Numerous N-benzylpiperidine derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some showing potency in the nanomolar range.[7][8]
| Compound | Target | IC50 (µM) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.00056 | [7] |
| Donepezil | AChE | 0.023 | [6] |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5) | AChE | 0.03 ± 0.07 | [9] |
| Compound d5 | HDAC | 0.17 | [10] |
| AChE | 6.89 | [10] | |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | [9] |
| Compound d10 | HDAC | 0.45 | [10] |
| AChE | 3.22 | [10] | |
| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23) | BuChE | 0.72 | [8] |
| Derivative 4a | AChE | 2.08 ± 0.16 | [11] |
| BuChE | 7.41 ± 0.44 | [11] | |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | [9] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; HDAC: Histone Deacetylase.
The following diagram illustrates the role of AChE inhibitors in cholinergic signaling:
Other Therapeutic Applications
Beyond their role as cholinesterase inhibitors, N-benzylpiperidine derivatives have been investigated for a variety of other therapeutic applications:
-
Anticancer Agents: Certain derivatives have shown potential as anticancer agents by targeting various mechanisms.[12]
-
Sigma Receptor Ligands: N-benzylpiperidine derivatives have been developed as ligands for sigma receptors, which are implicated in a range of neurological disorders.
-
α2-Adrenergic Receptor Antagonists: Some compounds have demonstrated antagonist activity at α2-adrenergic receptors.[5]
-
Monoamine Releasing Agents: 4-Benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine.[13]
Experimental Protocols
The following are detailed protocols for the two primary methods of synthesizing N-benzylpiperidine derivatives.
Protocol 1: Direct N-Alkylation with Benzyl Halides
This method involves the direct reaction of a piperidine derivative with a benzyl halide in the presence of a base.[1]
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzyl bromide or chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and anhydrous acetonitrile.
-
Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add the benzyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 80°C) and stir overnight.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine derivative.
Protocol 2: N-Alkylation via Reductive Amination
This method is often milder and more selective, involving the reaction of a piperidine derivative with a benzaldehyde derivative to form an iminium ion, which is then reduced in situ.[1][14]
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzaldehyde derivative (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the piperidine derivative (1.0 eq) and the benzaldehyde derivative (1.0-1.2 eq) in anhydrous DCM or DCE.[1]
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.[1]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. Be cautious as gas evolution may occur.[1]
-
Allow the reaction to stir at room temperature for 2-12 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine derivative.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Chemical Journal of Kazakhstan [chemjournal.kz]
- 5. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Benzyl-2,6-dimethylpiperidine as a Versatile Scaffold for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzyl-2,6-dimethylpiperidine moiety is a significant structural motif in medicinal chemistry, recognized as a "privileged scaffold." This core structure is present in a variety of pharmacologically active compounds and serves as a valuable building block for the synthesis of novel therapeutic agents.[1][2][3] Its unique three-dimensional arrangement, coupled with the ability of the benzyl (B1604629) group to engage in cation-π interactions with biological targets, makes it an attractive starting point for drug discovery campaigns.[3] The piperidine (B6355638) ring provides a robust framework that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties.[2] These application notes provide an overview of the therapeutic potential of this compound derivatives and detailed protocols for their synthesis and evaluation.
Therapeutic Applications
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The versatility of this scaffold allows for the development of compounds targeting a range of diseases.
Anticancer Activity
The piperidine nucleus is a common feature in many anticancer agents.[4] Derivatives of this compound have shown promise as cytotoxic agents against various cancer cell lines. The substitution pattern on both the piperidine and benzyl rings plays a crucial role in determining the anticancer potency.
Quantitative Data Summary: Anticancer Activity of Piperidine Derivatives
While specific data for this compound is limited, the following table summarizes the anticancer activity of related piperidine derivatives to illustrate the potential of this scaffold.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| N-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast Cancer) | 2.93 - 7.17 µM | [5] |
| N-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | A-549 (Lung Cancer) | > 50 µM | [5] |
| Benzoxazole-appended piperidines | MCF-7 (Breast Cancer) | 1.66 - 33.32 µM | [2] |
| Benzoxazole-appended piperidines | MDA-MB-231 (Breast Cancer) | 7.31 - 12.10 µM | [2] |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have been investigated for their antibacterial and antifungal properties.[6][7] The lipophilicity and basicity of the piperidine ring can be modulated to enhance antimicrobial efficacy.
Quantitative Data Summary: Antimicrobial Activity of Piperidine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2-(thioalkyl)-1H-methylbenzimidazoles | P. aeruginosa | 1 | - | |
| 2-(thioalkyl)-1H-methylbenzimidazoles | E. coli | 1 | - | |
| Phenyl acetamide (B32628) piperazine (B1678402) derivatives | S. aureus | - | Not specified | |
| Phenyl acetamide piperazine derivatives | E. coli | - | Not specified |
Neuroprotective Activity in Alzheimer's Disease
The N-benzylpiperidine scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[8] This has spurred the development of new 1-benzylpiperidine (B1218667) derivatives as potential multi-target agents for this neurodegenerative disorder, aiming to inhibit both AChE and other key enzymes like butyrylcholinesterase (BuChE) or histone deacetylases (HDACs).[9][10][11]
Quantitative Data Summary: Cholinesterase Inhibition by N-Benzylpiperidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 19 | AChE | 5.10 | [9] |
| Compound 21 | BuChE | 6.16 | [9] |
| Compound 15b | AChE | 0.39 | [10] |
| Compound 15j | BuChE | 0.16 | [3] |
| Compound d5 | HDAC | 0.17 | [11] |
| Compound d5 | AChE | 6.89 | [11] |
| Compound d10 | HDAC | 0.45 | [11] |
| Compound d10 | AChE | 3.22 | [11] |
Experimental Protocols
The following protocols provide general methodologies for the synthesis and evaluation of this compound derivatives. These can be adapted and optimized based on the specific target compound and desired application.
Protocol 1: Synthesis of N-Substituted Benzylpiperidine Derivatives
This protocol describes a general method for the synthesis of N-benzylpiperidine derivatives with substituents on the benzyl ring, a common strategy to explore structure-activity relationships (SAR).
Materials:
-
Substituted benzyl chloride or benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a solution of 2,6-dimethylpiperidine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add the desired substituted benzyl chloride or benzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted benzylpiperidine derivative.
Protocol 2: Evaluation of In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized this compound derivatives on cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized piperidine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthesis and Screening Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of a library of this compound derivatives.
Caption: Workflow for Drug Discovery using the this compound Scaffold.
Multi-Target Strategy for Alzheimer's Disease
This diagram depicts the rationale behind developing multi-target ligands based on the this compound scaffold for the treatment of Alzheimer's disease.
Caption: Multi-target approach for Alzheimer's using this compound derivatives.
References
- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academicjournals.org [academicjournals.org]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Benzylpiperidine Derivatives in Acetylcholinesterase Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 1-benzylpiperidine (B1218667) scaffold represents a cornerstone in the design of potent and selective acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy in the management of Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes significantly to cognitive decline. AChE inhibitors work by preventing the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The 1-benzylpiperidine moiety is a privileged structure in this context, serving as a crucial component in several potent AChE inhibitors, including the well-known drug Donepezil. This document provides a detailed overview of the application of 1-benzylpiperidine derivatives as AChE inhibitors, complete with experimental protocols and quantitative data to guide further research and development.
Structure-Activity Relationship and Quantitative Data
The potency and selectivity of 1-benzylpiperidine derivatives as AChE inhibitors are highly dependent on the nature and position of substituents on both the piperidine (B6355638) and benzyl (B1604629) rings. Extensive structure-activity relationship (SAR) studies have revealed key insights into the molecular features that govern their inhibitory activity.
For instance, the substitution on the piperidine ring is critical. While specific data on 1-Benzyl-2,6-dimethylpiperidine is not extensively available in the public domain, research on related structures provides valuable insights. The introduction of bulky substituents or rigid analogs can significantly enhance binding affinity to the active site of AChE.
Several studies have explored a variety of derivatives, leading to the discovery of compounds with potent inhibitory activity. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. It was found that introducing a bulky moiety at the para position of the benzamide (B126) group led to a substantial increase in activity.[1] One of the most potent compounds identified in this series was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value of 0.56 nM.[1] This compound also demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme.[1]
Another noteworthy derivative is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (the active component of Donepezil), which is a highly potent AChE inhibitor with an IC50 of 5.7 nM.[2][3] This compound exhibits a remarkable 1250-fold greater selectivity for AChE over BuChE.[2][3]
The following table summarizes the in vitro inhibitory activities of selected 1-benzylpiperidine derivatives against AChE and BuChE.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | Donepezil | - |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | Donepezil | - |
| Derivative 4a (N-benzyl-piperidine derivative) | AChE | 2.08 ± 0.16 | - | - |
| Derivative 4a (N-benzyl-piperidine derivative) | BuChE | 7.41 ± 0.44 | - | - |
| Compound 19 (1-benzylpiperidine derivative with 2-phenylacetate moiety) | AChE | 5.10 ± 0.24 | Galantamine | 1.19 ± 0.046 |
| Compound 19 (1-benzylpiperidine derivative with 2-phenylacetate moiety) | BuChE | 26.78 ± 0.81 | - | - |
| 1,3-dimethylbenzimidazolinone derivative (15b) | eeAChE | 0.39 ± 0.11 | Donepezil, Tacrine | - |
| 1,3-dimethylbenzimidazolinone derivative (15j) | eqBChE | 0.16 ± 0.04 | Donepezil, Tacrine | - |
Note: "eeAChE" refers to electric eel acetylcholinesterase, and "eqBChE" refers to equine butyrylcholinesterase.
Mechanism of Action: The Acetylcholinesterase Inhibition Pathway
The primary mechanism of action of 1-benzylpiperidine derivatives is the inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby ameliorating the cholinergic deficit associated with Alzheimer's disease. Kinetic studies have shown that many of these inhibitors act in a competitive or mixed-type manner.[4][5][6]
The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition.
Caption: Acetylcholinesterase Inhibition Pathway
Experimental Protocols
To aid researchers in the evaluation of new 1-benzylpiperidine derivatives, detailed protocols for key experiments are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE.[7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (1-benzylpiperidine derivatives)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or reference inhibitor.
-
Add 140 µL of phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing novel acetylcholinesterase inhibitors.
Caption: Workflow for AChE Inhibitor Screening
Logical Relationships in SAR Studies
The development of potent 1-benzylpiperidine-based AChE inhibitors relies on a systematic exploration of the structure-activity relationship. The following diagram illustrates the logical connections in a typical SAR study for this class of compounds.
Caption: SAR Logic for 1-Benzylpiperidine Derivatives
Conclusion
The 1-benzylpiperidine scaffold remains a highly valuable starting point for the design of novel and effective acetylcholinesterase inhibitors. The extensive body of research on its derivatives has provided crucial insights into the structural requirements for potent and selective inhibition of AChE. By leveraging the quantitative data, experimental protocols, and logical frameworks presented in this document, researchers can continue to advance the development of next-generation therapeutics for Alzheimer's disease and other neurological disorders characterized by cholinergic dysfunction. Further exploration of substitutions, such as the 2,6-dimethyl pattern on the piperidine ring, may yet unlock new avenues for enhancing potency, selectivity, and pharmacokinetic properties.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-Benzyl-2,6-dimethylpiperidine
Introduction
1-Benzyl-2,6-dimethylpiperidine is a substituted piperidine (B6355638) derivative. The N-benzylpiperidine scaffold is a significant structural motif in a wide range of pharmacologically active compounds, often referred to as a "privileged scaffold" in medicinal chemistry.[1] The benzyl (B1604629) group can participate in crucial cation-π interactions with biological targets, and the piperidine ring offers a three-dimensional structure that can be modified to enhance efficacy, selectivity, and pharmacokinetic properties.[1] This document provides detailed protocols for the synthesis of this compound via two common and effective methods: direct alkylation and reductive amination.[1]
Chemical Structures
-
Reactant: 2,6-Dimethylpiperidine (B1222252)
-
Product: this compound
Experimental Protocols
Two primary methods for the N-benzylation of 2,6-dimethylpiperidine are presented below.
Method A: Direct Alkylation with Benzyl Bromide
This method involves the direct nucleophilic substitution (SN2) of benzyl bromide with 2,6-dimethylpiperidine. A base is used to neutralize the hydrobromic acid formed as a byproduct.[1]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (per reaction) | Molarity/Concentration |
| 2,6-Dimethylpiperidine | C7H15N | 113.20 | 1.0 eq (e.g., 1.13 g) | - |
| Benzyl Bromide | C7H7Br | 171.04 | 1.1 eq (e.g., 1.88 g) | - |
| Potassium Carbonate (anhydrous) | K2CO3 | 138.21 | 2.0 eq (e.g., 2.76 g) | - |
| Acetonitrile (B52724) (anhydrous) | CH3CN | 41.05 | 100 mL | ~0.1 M |
| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 | As needed for extraction | - |
| Saturated Sodium Bicarbonate | NaHCO3 (aq) | - | As needed for washing | - |
| Brine | NaCl (aq) | - | As needed for washing | - |
| Anhydrous Sodium Sulfate (B86663) | Na2SO4 | 142.04 | As needed for drying | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylpiperidine (1.0 eq).
-
Solvent and Base Addition: Dissolve the 2,6-dimethylpiperidine in anhydrous acetonitrile (to a concentration of approximately 0.1 M). Add anhydrous potassium carbonate (2.0 eq) to the solution.[1]
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Method B: Reductive Amination with Benzaldehyde (B42025)
This protocol involves the reaction of 2,6-dimethylpiperidine with benzaldehyde to form an iminium ion, which is subsequently reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120).
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (per reaction) | Molarity/Concentration |
| 2,6-Dimethylpiperidine | C7H15N | 113.20 | 1.0 eq (e.g., 1.13 g) | - |
| Benzaldehyde | C7H6O | 106.12 | 1.0 eq (e.g., 1.06 g) | - |
| Sodium Triacetoxyborohydride | NaBH(OAc)3 | 211.94 | 1.5 eq (e.g., 3.18 g) | - |
| Dichloromethane (DCM, anhydrous) | CH2Cl2 | 84.93 | 100 mL | ~0.1 M |
| Saturated Sodium Bicarbonate | NaHCO3 (aq) | - | As needed for quenching | - |
| Brine | NaCl (aq) | - | As needed for washing | - |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed for drying | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dimethylpiperidine (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Formation of Iminium Ion: Stir the solution at room temperature for approximately 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by TLC.[1]
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.[1]
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: The resulting crude product can be purified using flash column chromatography on silica gel.
Results and Characterization
The final product, this compound, is an oil. Proper characterization should be performed to confirm its identity and purity.
Expected Data:
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Yield | 70-90% (Varies with method and optimization) |
| Boiling Point | 269.9°C at 760 mmHg |
| Density | 0.942 g/cm³ |
| ¹H NMR | Peaks corresponding to benzyl and piperidine protons |
| ¹³C NMR | Peaks corresponding to benzyl and piperidine carbons |
| Mass Spec (EI) | m/z (M⁺): 203.17 |
Visualized Workflows
Caption: Workflow for Direct Alkylation Synthesis.
Caption: Workflow for Reductive Amination Synthesis.
References
Application Notes and Protocols for Reactions Involving 1-Benzyl-2,6-dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cis- and trans-1-benzyl-2,6-dimethylpiperidine, a versatile substituted piperidine (B6355638) derivative. The N-benzylpiperidine scaffold is a significant structural motif in medicinal chemistry, frequently utilized to optimize the efficacy and physicochemical properties of drug candidates.[1] The benzyl (B1604629) group can participate in crucial cation-π interactions with target proteins, while the piperidine ring offers a three-dimensional structure amenable to modification.[1] The stereochemistry of the substituents on the piperidine ring can significantly influence its biological activity.
Synthetic Strategies
The synthesis of 1-benzyl-2,6-dimethylpiperidine can be effectively achieved through two primary methods: direct nucleophilic substitution (SN2 alkylation) and reductive amination.[2] The choice of method may depend on the availability of starting materials and the desired stereochemical outcome. The starting material, 2,6-dimethylpiperidine (B1222252), exists as a mixture of cis and trans isomers, which can influence the isomeric composition of the final product.
Method 1: Direct Alkylation with Benzyl Bromide
This classic SN2 reaction involves the direct alkylation of the nitrogen atom of 2,6-dimethylpiperidine with benzyl bromide in the presence of a base to neutralize the hydrobromic acid byproduct.[2]
Method 2: Reductive Amination with Benzaldehyde (B42025)
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation
Materials:
-
2,6-dimethylpiperidine (mixture of isomers)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylpiperidine (1.0 eq.). Dissolve the piperidine in anhydrous acetonitrile to a concentration of approximately 0.1 M.
-
Addition of Base and Reagent: Add anhydrous potassium carbonate (1.5 eq.) to the solution. While stirring, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir overnight.[2]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the isomers and any impurities.
Protocol 2: Synthesis of this compound via Reductive Amination
Materials:
-
2,6-dimethylpiperidine (mixture of isomers)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,6-dimethylpiperidine (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Iminium Ion Formation: Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[2]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution. Gas evolution may occur, so addition should be cautious.[2]
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Purification: Filter the solution and concentrate in vacuo. The resulting crude product can be purified by column chromatography to isolate the desired product.
Data Presentation
The cis and trans isomers of this compound can be distinguished by ¹H NMR spectroscopy, particularly by the signals of the benzylic hydrogens.[3]
| Compound Isomer | Benzylic Hydrogens (¹H NMR) | Ring C-H adjacent to N (¹H NMR) |
| trans -1-Benzyl-2,6-dimethylpiperidine | Triplet | Not typically observed as a distinct multiplet |
| cis -1-Benzyl-2,6-dimethylpiperidine | Doublet | Multiplet near 3 ppm |
Note: The exact chemical shifts (ppm) can vary depending on the solvent and spectrometer frequency. The splitting pattern is the key distinguishing feature.[3]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Role of the N-benzylpiperidine motif in drug-receptor interactions.
References
Application Notes and Protocols for the Analytical Characterization of 1-Benzyl-2,6-dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 1-Benzyl-2,6-dimethylpiperidine, a key intermediate in pharmaceutical synthesis. The following protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate identification, purity assessment, and stereochemical determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, allowing for the unambiguous assignment of protons and carbons, and differentiation between cis and trans isomers.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 s.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts.
Data Presentation: Expected NMR Data
The differentiation between cis and trans isomers of this compound is notably observed in the ¹H NMR spectrum, particularly in the signals of the benzylic hydrogens.[1]
Table 1: Expected ¹H NMR Chemical Shifts (ppm) and Multiplicities in CDCl₃
| Protons | Expected Chemical Shift (ppm) - cis Isomer | Expected Chemical Shift (ppm) - trans Isomer | Multiplicity |
| Benzyl (aromatic) | 7.20 - 7.40 | 7.20 - 7.40 | Multiplet |
| Benzyl CH₂ | ~3.50 | ~3.50 | Singlet |
| Piperidine H2/H6 | ~2.50 | ~2.80 | Multiplet |
| Piperidine H3/H5 | 1.50 - 1.80 | 1.50 - 1.80 | Multiplet |
| Piperidine H4 | 1.30 - 1.50 | 1.30 - 1.50 | Multiplet |
| Methyl (C2/C6) | ~1.10 | ~1.15 | Doublet |
Note: The appearance of the benzylic hydrogens can differ significantly between isomers, with the cis isomer potentially showing more complex splitting due to steric hindrance.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Expected Chemical Shift (ppm) |
| Benzyl (aromatic C) | 138-140 (ipso), 128-130 (ortho, meta), 126-128 (para) |
| Benzyl CH₂ | ~63 |
| Piperidine C2/C6 | ~58 |
| Piperidine C3/C5 | ~32 |
| Piperidine C4 | ~25 |
| Methyl (C2/C6) | ~20 |
Visualization: NMR Analysis Workflow
References
Application Notes and Protocols for 1-Benzyl-2,6-dimethylpiperidine in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Benzyl-2,6-dimethylpiperidine is a tertiary amine characterized by significant steric hindrance around the nitrogen atom. This structural feature is imparted by the two methyl groups at the 2 and 6 positions of the piperidine (B6355638) ring and the benzyl (B1604629) group on the nitrogen. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structure strongly suggests its role as a non-nucleophilic, sterically hindered organic base catalyst. Its catalytic activity is analogous to other well-known hindered bases such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and N,N-diisopropylethylamine (DIPEA).
The primary function of such a catalyst is to act as a Brønsted base, deprotonating acidic protons to generate reactive intermediates, such as enolates, without competing in nucleophilic side reactions. The steric bulk around the nitrogen atom prevents it from acting as a nucleophile, which is a significant advantage in reactions where the catalyst could otherwise react with electrophilic starting materials or intermediates. The predicted pKa of the conjugate acid of the structurally related 1-benzylpiperidine (B1218667) is approximately 9.02. The electron-donating methyl groups at the 2 and 6 positions are expected to slightly increase the basicity of this compound.
Potential Catalytic Applications:
Based on the behavior of analogous sterically hindered amine bases, this compound is a promising catalyst for a variety of organic transformations, including:
-
Condensation Reactions (Claisen-Schmidt, Knoevenagel): In these reactions, a non-nucleophilic base is advantageous for generating the enolate from the active methylene (B1212753) compound without undergoing nucleophilic addition to the carbonyl group of the aldehyde or ketone. This minimizes the formation of byproducts and can lead to cleaner reaction profiles and higher yields of the desired α,β-unsaturated product.
-
Elimination Reactions: It can be employed to promote elimination reactions where a strong, non-nucleophilic base is required to avoid substitution reactions.
-
Enolate Formation: For the generation of specific enolates in aldol (B89426) and other related reactions where a mild, non-nucleophilic base is preferred to control selectivity.
The choice of this compound as a catalyst would be particularly beneficial in systems sensitive to nucleophilic addition or when using highly electrophilic substrates.
Data Presentation
| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Knoevenagel Condensation | Tertiary Amine Base | Aromatic Aldehyde | Active Methylene Compound | Ethanol (B145695) | 25 - 80 | 2 - 24 | 70 - 95 |
| Claisen-Schmidt Condensation | Tertiary Amine Base | Aromatic Aldehyde | Ketone | Ethanol | 25 - 60 | 4 - 48 | 60 - 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis of the title catalyst from commercially available starting materials.
Materials:
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-2,6-dimethylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure this compound as a colorless to pale yellow oil.
Protocol 2: this compound Catalyzed Claisen-Schmidt Condensation
This protocol provides a general procedure for the synthesis of a chalcone (B49325) derivative using this compound as a non-nucleophilic base catalyst.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Aromatic ketone (e.g., acetophenone, 1.0 eq)
-
This compound (0.2 eq)
-
Ethanol, absolute
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the aromatic ketone (1.0 eq) in absolute ethanol (30 mL).
-
Add this compound (0.2 eq) to the solution with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate may indicate product formation. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture in an ice bath to facilitate further precipitation of the product.
-
Slowly add dilute HCl to neutralize the catalyst.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General mechanism of base-catalyzed Claisen-Schmidt condensation.
Application Notes and Protocols for In Vitro Testing of 1-Benzyl-2,6-dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 1-Benzyl-2,6-dimethylpiperidine, a substituted piperidine (B6355638) derivative. Based on the known biological activities of structurally related compounds, the primary putative targets for this molecule include acetylcholinesterase (AChE) and sigma (σ) receptors. Additionally, a general cytotoxicity assessment is crucial for any compound intended for further development.
This document outlines detailed protocols for assays targeting these key proteins and for evaluating cellular viability. The provided methodologies are standard, robust, and suitable for high-throughput screening and detailed characterization of the compound's activity.
Potential Biological Activities and In Vitro Assays
The therapeutic potential of piperidine-containing compounds is vast, with activities ranging from neuroprotection to anticancer effects. For this compound, the following in vitro assays are recommended to elucidate its pharmacological profile.
Acetylcholinesterase (AChE) Inhibition Assay
Application Note: Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders. Several 1-benzylpiperidine (B1218667) derivatives have been identified as potent AChE inhibitors.[1][2][3] This assay will determine if this compound can inhibit AChE activity, suggesting its potential for treating conditions characterized by cholinergic deficits.
Quantitative Data for Structurally Similar Compounds:
| Compound Name | Target | IC50 (nM) | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 | [1] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 | [4] |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 30 | [2] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 410 | [2] |
| (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivative | AChE | 5100 | [5] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method, a colorimetric assay that measures the activity of AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a positive control (e.g., Donepezil) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or control.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of AChE solution to each well, except for the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of AChE activity.
-
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Sigma (σ) Receptor Binding Assays
Application Note: Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. Many piperidine derivatives have shown high affinity for sigma receptors.[6] These binding assays will determine the affinity and selectivity of this compound for σ1 and σ2 receptors, providing insight into its potential therapeutic applications.
Quantitative Data for Structurally Similar Compounds:
| Compound Name | Target | Ki (nM) | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2 | [7] |
| N-[(4-methoxyphenoxy)ethyl]piperidine derivative | σ1 | 0.89-1.49 | [8] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 | 1.45 | [9] |
| Benzylpiperdine derivative (BFP) | σ1 | 10.9 | [6] |
| Haloperidol (B65202) (Reference) | σ1 | 2.6 | [7] |
| Haloperidol (Reference) | σ2 | 77 | [7] |
Experimental Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay
Materials:
-
Membrane preparations from cells expressing human σ1 receptors (e.g., from guinea pig brain)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 25 µL of various concentrations of the test compound.
-
Add 25 µL of [³H]-(+)-pentazocine to a final concentration of ~1-5 nM.
-
Add 200 µL of the membrane preparation.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plate at 37°C for 120 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through a 96-well filter plate.
-
Wash the filters multiple times with ice-cold Tris-HCl buffer.
-
-
Measurement:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of radioligand binding for each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Protocol: Sigma-2 (σ2) Receptor Radioligand Binding Assay
Materials:
-
Membrane preparations from cells expressing human σ2 receptors (e.g., from rat liver)
-
[³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (radioligand)
-
(+)-Pentazocine (to mask σ1 receptors)
-
Haloperidol (for non-specific binding determination)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup:
-
The setup is similar to the σ1 receptor binding assay, with the following modifications:
-
Use [³H]-DTG as the radioligand.
-
Include (+)-pentazocine (e.g., 100 nM) in all wells to block the binding of [³H]-DTG to σ1 receptors.
-
-
Incubation, Filtration, Measurement, and Data Analysis:
-
Follow the same procedures as described for the σ1 receptor binding assay.
-
Signaling Pathway Context for Sigma Receptors
Caption: Potential signaling pathways modulated by sigma receptor ligands.
Cytotoxicity Assay (MTT Assay)
Application Note: Assessing the cytotoxicity of a compound is a fundamental step in drug discovery to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5][10][11] This assay will provide an initial assessment of the toxicity of this compound against various cell lines, which is crucial for interpreting the results of target-based assays and for guiding further development. A structurally related compound, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, has shown cytotoxic effects on A549 lung cancer cells.[12][13]
Quantitative Data for Structurally Similar Compounds:
| Compound Name | Cell Line | IC50 (µM) | Reference |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | 32.43 | [12][13] |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic Cancer, glucose-starved) | 28 | [14] |
| N-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa (Cervical Cancer) | 13.88 | [15] |
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, PC-3) and a normal cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
This compound (test compound)
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and positive control. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a humidified incubator.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands [inis.iaea.org]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. nwmedj.org [nwmedj.org]
- 13. nwmedj.org [nwmedj.org]
- 14. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Development of Novel Compounds from 1-Benzyl-2,6-dimethylpiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel compounds derived from the 1-Benzyl-2,6-dimethylpiperidine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a versatile backbone for the design of therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology. The conformational flexibility and the ability to introduce various substituents at different positions of the piperidine (B6355638) ring make it a privileged structure in drug discovery.
These notes will cover the synthesis, biological evaluation, and mechanistic insights of novel this compound derivatives, with a focus on their application as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease and as cytotoxic agents against cancer cell lines.
Application Note 1: Synthesis and Anticholinesterase Activity of this compound Analogs
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is associated with a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3] One of the primary therapeutic strategies is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft, thereby increasing the concentration and duration of action of ACh.[2] Derivatives of 1-benzylpiperidine (B1218667) have shown promise as potent AChE inhibitors.
Quantitative Data Summary: Anticholinesterase Activity
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of selected 1-benzylpiperidine derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Target Enzyme | IC50 (µM) |
| 1a | 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 0.0057 |
| 2a | 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | AChE | 5.94 |
| 3a | 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 |
Data sourced from relevant literature and presented for comparative purposes.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method to determine the acetylcholinesterase inhibitory activity of synthesized this compound derivatives.[4][5][6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in deionized water.
-
Prepare a stock solution of AChE (e.g., 5 units/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the AChE enzyme solution.
-
Include a control group with the solvent used for the test compounds instead of the compound solution.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader at multiple time points (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway: Cholinergic Neurotransmission
The diagram below illustrates the cholinergic signaling pathway and the mechanism of action of acetylcholinesterase inhibitors.
Application Note 2: Cytotoxic Activity of N-Benzyl-2,6-dimethylpiperidin-4-one Oximes against Cancer Cells
Piperidine derivatives have also been investigated for their potential as anticancer agents. Certain N-benzylpiperidin-4-one oximes, which can be synthesized from 1-benzyl-2,6-disubstituted piperidin-4-ones, have demonstrated cytotoxic effects on various cancer cell lines.
Quantitative Data Summary: Cytotoxicity
The following table presents the in vitro cytotoxic activity of a selected N-benzylpiperidin-4-one oxime derivative against the HeLa human cervical cancer cell line.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 4a | 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa | 13.88 |
This data highlights the potential of this scaffold in the development of novel anticancer agents.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Materials:
-
HeLa cells (or other cancer cell lines)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (N-benzyl-2,6-dimethylpiperidin-4-one oximes)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Experimental Workflow and Synthesis
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of novel compounds from this compound and a representative synthetic scheme.
Protocol: Synthesis of this compound
This protocol describes a general method for the N-benzylation of 2,6-dimethylpiperidine.
Materials:
-
2,6-Dimethylpiperidine
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetonitrile (CH3CN) or other suitable solvent
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Separatory funnel
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2,6-dimethylpiperidine (1.0 equivalent) in acetonitrile.
-
Add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature.
-
-
Addition of Benzyl Halide:
-
Slowly add benzyl bromide (1.1 equivalents) to the stirring mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzyl-2,6-dimethylpiperidine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Benzyl-2,6-dimethylpiperidine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound and similar amino compounds are vacuum distillation, column chromatography, and recrystallization of its salt form (e.g., hydrochloride). The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities can originate from starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials such as benzyl (B1604629) chloride and 2,6-dimethylpiperidine.
-
By-products from the benzylation reaction.
-
Solvents used in the synthesis and workup.
-
Water introduced during extraction steps.[1]
Q3: When is vacuum distillation a suitable purification method?
Vacuum distillation is ideal for separating this compound from non-volatile impurities or solvents with significantly different boiling points.[1] It is particularly useful for large-scale purifications where chromatography might be impractical.
Q4: How can I purify this compound by column chromatography?
Column chromatography is effective for removing impurities with similar boiling points but different polarities. Due to the basic nature of the piperidine (B6355638) nitrogen, standard silica (B1680970) gel chromatography can lead to peak tailing.[2] To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or to use a different stationary phase such as alumina (B75360) or amine-deactivated silica gel.[2]
Q5: Is it possible to purify this compound by recrystallization?
While the free base of this compound is often an oil, it can be converted to a crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization.[3][4][5] This method is very effective at removing soluble impurities. The crude product can be dissolved in a suitable solvent (e.g., ethanol-ether mixture) and precipitated by the addition of hydrochloric acid.[3][4]
Troubleshooting Guide
Distillation Issues
Q: My product has a low purity after vacuum distillation. What could be the cause? A: This could be due to several factors:
-
Azeotrope Formation: The product may form an azeotrope with a co-boiling impurity.
-
Inefficient Fractionating Column: The column may not have enough theoretical plates to separate compounds with close boiling points. Using a longer or more efficient fractionating column can help.[1]
-
Thermal Decomposition: The distillation temperature might be too high, causing the product to decompose. Ensure the vacuum is adequate to lower the boiling point.
Chromatography Challenges
Q: I'm observing significant peak tailing during silica gel chromatography. How can I resolve this? A: Peak tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel.[2] The basic nitrogen atom interacts strongly with the acidic silanol (B1196071) groups on the silica surface.[2]
-
Solution 1: Mobile Phase Modification: Add a basic modifier such as triethylamine (0.1-1%) to the eluent.[2] This will compete with your compound for binding to the acidic sites on the silica.
-
Solution 2: Alternative Stationary Phase: Use a less acidic stationary phase like neutral alumina or an amine-deactivated silica gel.[2]
Q: The recovery of my compound from the column is low. What is happening? A: Low recovery can be due to irreversible adsorption of the basic product onto the acidic silica gel.[2] The solutions for peak tailing, such as adding a basic modifier or changing the stationary phase, will also help to improve recovery.[2]
Recrystallization Problems
Q: My this compound hydrochloride is not crystallizing. What should I do? A: Several factors can inhibit crystallization:
-
Solvent Choice: The solvent system may not be optimal. Experiment with different solvent mixtures to find one in which the salt is soluble when hot but sparingly soluble when cold.
-
Purity: The presence of significant impurities can interfere with crystal lattice formation. Try to pre-purify the crude material by another method if it is very impure.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
Cooling Rate: Cooling the solution too quickly can lead to oiling out rather than crystallization. Allow the solution to cool slowly to room temperature and then in an ice bath.[3]
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Best For Removing |
| Vacuum Distillation | - Suitable for large quantities- Relatively fast and simple | - Not effective for separating compounds with close boiling points- Risk of thermal decomposition | - Non-volatile impurities- Solvents with very different boiling points |
| Column Chromatography | - High resolution for complex mixtures- Can separate isomers and compounds with similar boiling points | - Can be slow and requires large volumes of solvent- Potential for product loss on the column[2] | - Impurities with different polarities |
| Recrystallization (as salt) | - Can yield very high purity product- Cost-effective for large scale | - Requires the compound to be a solid- Product can be lost in the mother liquor | - Soluble impurities |
Table 2: Potential Impurities and Their Characteristics
| Impurity | Potential Origin | Physicochemical Properties |
| 2,6-Dimethylpiperidine | Unreacted starting material | More volatile and more polar than the product |
| Benzyl chloride | Unreacted starting material | Lachrymatory, similar volatility to the product |
| Dibenzyl ether | Side product from benzyl chloride | Higher boiling point, less polar than the product |
| Benzyl alcohol | Hydrolysis of benzyl chloride | More polar than the product |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on the purification of similar compounds. Optimization may be required for your specific sample.
Protocol 1: Vacuum Distillation
-
Drying: If the crude product contains water, dry it over a suitable drying agent like potassium hydroxide (B78521) pellets.
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation.
-
Distillation: Gradually heat the flask while stirring. Collect any low-boiling forerun. Collect the main fraction at a stable temperature and pressure.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Eluent: Choose a stationary phase (silica gel, alumina, or amine-deactivated silica) and an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) with 0.5% triethylamine).
-
Column Packing: Pack the column with the chosen stationary phase slurried in the eluent.
-
Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization as the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether. Add a solution of HCl in ether or ethanol (B145695) dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by filtration and wash with cold ether.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent mixture (e.g., ethanol/acetone).[3]
-
Crystallization: Allow the solution to cool slowly to induce crystallization. Cooling in an ice bath can improve the yield.
-
Isolation and Drying: Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurity types and suitable purification methods.
References
Technical Support Center: Synthesis of 1-Benzyl-2,6-dimethylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Benzyl-2,6-dimethylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods are direct N-alkylation using a benzyl (B1604629) halide and reductive amination using benzaldehyde (B42025).[1]
-
Direct Alkylation: This SN2 reaction involves treating 2,6-dimethylpiperidine (B1222252) with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base to neutralize the acid byproduct.[1]
-
Reductive Amination: This method involves the reaction of 2,6-dimethylpiperidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1][2]
Q2: Why is my N-alkylation reaction showing low or no yield?
A2: Low yields in the N-alkylation of 2,6-dimethylpiperidine can stem from several factors. Steric hindrance from the two methyl groups can slow the reaction. Other causes include insufficient basicity to neutralize the generated acid, which protonates the starting amine, or the use of a poor leaving group on the alkylating agent (e.g., chloride instead of bromide or iodide).[3][4]
Q3: I'm observing a significant amount of unreacted 2,6-dimethylpiperidine. How can I improve conversion?
A3: To improve conversion, consider the following:
-
Increase Reaction Temperature: Heating the reaction can help overcome the activation energy barrier, which is higher due to steric hindrance.[3]
-
Use a More Reactive Alkylating Agent: Switching from benzyl chloride to benzyl bromide or iodide can accelerate the reaction.[3]
-
Ensure Sufficient Base: Use at least 1.5-2.0 equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) to effectively scavenge the acid byproduct.[5]
-
Solvent Choice: A polar aprotic solvent like DMF can be beneficial for less reactive substrates.[4]
Q4: During purification by column chromatography, my product is tailing significantly. What can I do?
A4: Tailing is a common issue when purifying basic compounds like piperidines on standard silica (B1680970) gel due to strong interactions with acidic silanol (B1196071) groups.[6] To mitigate this, add a basic modifier to your eluent. A common choice is to add 0.1-1% triethylamine (B128534) (TEA) to the mobile phase. Alternatively, using amine-deactivated silica gel or switching to alumina (B75360) as the stationary phase can be effective.[6]
Troubleshooting Guides
Guide 1: Direct N-Alkylation Issues
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Product Yield / Incomplete Reaction | 1. Steric hindrance from 2,6-dimethyl groups. 2. Insufficient base strength or amount. 3. Poor leaving group on benzyl halide. 4. Low reaction temperature. | 1. Increase reaction temperature or prolong reaction time. 2. Use a stronger, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) in 1.5-2.0 equivalents. 3. Use benzyl bromide or iodide instead of benzyl chloride. 4. Heat the reaction, monitoring for side product formation. | [3][5] |
| Formation of Quaternary Ammonium Salt Byproduct | 1. Over-alkylation of the product. 2. Rapid addition of the benzyl halide. | 1. Use a slight excess (1.1 eq) of 2,6-dimethylpiperidine relative to the benzyl halide (1.0 eq). 2. Add the benzyl halide slowly to the reaction mixture using a syringe pump. 3. Consider a lower reaction temperature to favor mono-alkylation. | [7] |
| Difficult Product Purification | 1. Product is a salt, leading to high water solubility. 2. Tailing on silica gel column. | 1. During workup, basify the aqueous layer to a pH of 9.5-12 with NaOH or K₂CO₃ to deprotonate the product, making it soluble in organic solvents. 2. Add 0.1-1% triethylamine to the chromatography eluent or use basic alumina. | [5][6] |
Guide 2: Reductive Amination Issues
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Product Yield | 1. Incomplete iminium ion formation. 2. Benzyl alcohol byproduct from aldehyde reduction. | 1. Add a catalytic amount of acetic acid to promote iminium ion formation. Allow the amine and aldehyde to stir for 30-60 minutes before adding the reducing agent. 2. Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde. Avoid using NaBH₄ in a one-pot procedure. | [1][2] |
| Formation of Tertiary Amine Byproduct (from over-alkylation) | The newly formed secondary amine reacts with another equivalent of benzaldehyde. | This is less common with a secondary amine starting material like 2,6-dimethylpiperidine, but to ensure selectivity, use a 1:1 stoichiometry of the amine and aldehyde. | [2] |
| Reaction Stalls | The reducing agent is not active or has decomposed. | NaBH(OAc)₃ is moisture-sensitive. Ensure it is handled under anhydrous conditions. Use a fresh bottle if necessary. | [8] |
Experimental Protocols
Protocol 1: Synthesis via Direct N-Alkylation
This protocol is a general guideline for the N-benzylation of 2,6-dimethylpiperidine using benzyl bromide.
Materials:
-
2,6-dimethylpiperidine (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (B52724) (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add 2,6-dimethylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a 0.2 M solution.
-
Begin stirring the suspension at room temperature.
-
Slowly add benzyl bromide (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Filter off the solid K₂CO₃ and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient with 0.5% triethylamine to obtain this compound.
Protocol 2: Synthesis via Reductive Amination
This protocol uses sodium triacetoxyborohydride for a one-pot reductive amination.
Materials:
-
2,6-dimethylpiperidine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Acetic Acid (catalytic, ~0.1 eq)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,6-dimethylpiperidine (1.0 eq) and anhydrous 1,2-dichloroethane (~0.1 M solution).
-
Add benzaldehyde (1.05 eq) followed by a catalytic amount of acetic acid.
-
Stir the solution at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. Be cautious of initial gas evolution.
-
Allow the reaction to stir at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (B109758) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography as described in Protocol 1.[2][9]
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Common side reactions in the synthesis pathways.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-2,6-dimethylpiperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-benzyl-2,6-dimethylpiperidine and its derivatives. The sterically hindered nature of the 2,6-dimethylpiperidine (B1222252) core presents unique challenges in achieving optimal reaction conditions. This guide offers detailed methodologies and data-driven advice to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the N-benzylation of 2,6-dimethylpiperidine are:
-
Direct Nucleophilic Substitution (S(_N)2): This classic method involves the direct alkylation of the piperidine (B6355638) nitrogen with a benzyl (B1604629) halide (e.g., benzyl bromide or chloride) in the presence of a base.[1]
-
Reductive Amination: This is a two-step, one-pot process where 2,6-dimethylpiperidine is first reacted with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the N-benzylated product.[1]
Q2: Why is my N-benzylation of 2,6-dimethylpiperidine proceeding slowly or resulting in a low yield?
A2: The primary reason for slow or incomplete reactions is the steric hindrance imposed by the two methyl groups at the 2 and 6 positions of the piperidine ring. This steric bulk impedes the approach of the benzylating agent to the nitrogen atom. To overcome this, more forcing reaction conditions, such as higher temperatures and longer reaction times, are often necessary compared to the N-alkylation of unhindered piperidines.
Q3: What are the likely side products in the synthesis of this compound?
A3: In direct alkylation methods, a common side product is the quaternary ammonium (B1175870) salt, formed by the further reaction of the product with the benzyl halide. This is more likely to occur if an excess of the benzylating agent is used or at elevated temperatures. In reductive amination, incomplete reduction can lead to the presence of the intermediate imine.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved by flash column chromatography on silica (B1680970) gel.[2][3][4] The choice of eluent is crucial and should be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture. A common starting eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).
Q5: How can I confirm the stereochemistry (cis or trans) of my this compound product?
A5: The stereochemistry can be determined using ¹H NMR spectroscopy. The signals for the benzylic hydrogens of the cis and trans isomers exhibit distinctly different appearances.[5] In the cis isomer, the benzylic protons often appear as a well-defined singlet, whereas in the trans isomer, they may appear as two distinct doublets (an AB quartet) due to hindered rotation around the N-benzyl bond.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Direct Alkylation: • Insufficiently forcing conditions due to steric hindrance. • Low reactivity of the benzyl halide (Cl < Br < I). • Ineffective base.Reductive Amination: • Incomplete iminium ion formation. • Inactive or insufficient reducing agent. | Direct Alkylation: • Increase the reaction temperature (e.g., reflux in acetonitrile (B52724) or DMF). • Prolong the reaction time and monitor by TLC. • Use a more reactive benzyl halide (benzyl bromide is preferred over benzyl chloride). • Use a stronger, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).Reductive Amination: • Add a catalytic amount of acetic acid to promote iminium ion formation. • Use a fresh, anhydrous batch of the reducing agent (e.g., sodium triacetoxyborohydride). |
| Formation of Quaternary Ammonium Salt (Direct Alkylation) | • Excess of benzyl halide. • High reaction temperature. | • Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the benzyl halide. • Add the benzyl halide slowly to the reaction mixture. • If possible, lower the reaction temperature once the starting material is consumed. |
| Presence of Unreacted Starting Material | • Incomplete reaction. • Steric hindrance preventing full conversion. | • Increase the reaction time and/or temperature. • Consider switching to a less sterically hindered benzylating agent if the substitution pattern allows. • For reductive amination, ensure the pH is optimal for iminium ion formation (typically weakly acidic). |
| Difficult Purification | • Co-elution of product and non-polar impurities. • Streaking of the basic amine product on the silica gel column. | • Optimize the eluent system for column chromatography using TLC with different solvent polarities. • To minimize streaking, a small amount of triethylamine (B128534) (e.g., 0.5-1%) can be added to the eluent system to neutralize acidic sites on the silica gel. |
| Ambiguous ¹H NMR Spectrum | • Presence of a mixture of cis and trans isomers. • Restricted rotation around the N-benzyl bond leading to complex signal patterns. | • Compare the obtained spectrum with literature data for both isomers.[5] • Acquiring the NMR spectrum at a higher temperature can sometimes simplify complex signals by overcoming the energy barrier for bond rotation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Direct Alkylation of 2,6-Dimethylpiperidine with Benzyl Bromide
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Substrate) | Expected Outcome |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) | Cesium carbonate is a stronger base and can improve reaction rates. |
| Solvent | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) | DMF is a more polar aprotic solvent that can better solvate the cation and enhance the nucleophilicity of the amine. |
| Temperature | Room Temperature | 80-100 °C (Reflux) | Higher temperatures are required to overcome the activation energy barrier due to steric hindrance. |
| Reaction Time | 12-24 hours | 24-48 hours | Longer reaction times are necessary for complete conversion. |
| Typical Yield | Low to moderate | Moderate to good | Optimized conditions should lead to a significant improvement in yield. |
Table 2: Key Parameters for Reductive Amination of 2,6-Dimethylpiperidine with Benzaldehyde
| Parameter | Recommended Conditions | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective for the reduction of iminium ions over aldehydes.[6][7] |
| Solvent | Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, aprotic solvents that are compatible with the reducing agent.[6][8] |
| Catalyst | Acetic Acid (catalytic amount) | Facilitates the formation of the iminium ion intermediate.[1] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2-12 hours | Monitor by TLC for completion. |
| Stoichiometry | 2,6-Dimethylpiperidine (1.0 eq.), Benzaldehyde (1.0-1.2 eq.), NaBH(OAc)₃ (1.5 eq.) | A slight excess of the aldehyde and reducing agent ensures complete conversion of the amine. |
Experimental Protocols
Protocol 1: Direct N-Alkylation of cis-2,6-Dimethylpiperidine (B46485) with Benzyl Bromide
Materials:
-
cis-2,6-Dimethylpiperidine
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis-2,6-dimethylpiperidine (1.0 eq.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of cis-2,6-Dimethylpiperidine with Benzaldehyde
Materials:
-
cis-2,6-Dimethylpiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add cis-2,6-dimethylpiperidine (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. (Solved) - (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer) | Transtutors [transtutors.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Stability and degradation of 1-Benzyl-2,6-dimethylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-Benzyl-2,6-dimethylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The molecule's tertiary amine and benzyl (B1604629) group are the most likely sites for chemical modification.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation can be inferred from its chemical structure. Likely pathways include:
-
Oxidation: The tertiary amine of the piperidine (B6355638) ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[1]
-
N-debenzylation: Cleavage of the bond between the nitrogen and the benzyl group can occur, particularly under certain catalytic or oxidative conditions.
-
Ring Opening: Under harsh conditions, the piperidine ring itself could undergo cleavage.[1]
-
Benzylic Oxidation: The methylene (B1212753) bridge of the benzyl group can be oxidized to a carbonyl group.
Q3: How can I prevent the degradation of this compound during storage and experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Storage: Store the compound in a cool, dark, and dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
pH Control: The stability of the compound can be pH-dependent. Buffering your solutions may help prevent acid or base-catalyzed degradation.
-
Light Protection: Use amber vials or cover your experimental setup with aluminum foil to protect the compound from light, which can catalyze photolytic degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks match. 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH). |
| Loss of compound potency or concentration over a short period. | Rapid degradation under specific experimental conditions. | 1. Immediately analyze a freshly prepared sample as a baseline. 2. Investigate the stability of the compound in your specific experimental matrix (e.g., buffer, solvent) by analyzing samples at different time points. |
| Inconsistent analytical results. | The compound is degrading during the analytical run. | 1. Ensure the mobile phase pH is compatible with the compound's stability. 2. Reduce the temperature of the autosampler. |
| No degradation observed in forced degradation studies. | The compound is highly stable under the applied stress conditions, or the conditions were not harsh enough. | 1. Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent). 2. Extend the duration of the study. |
Forced Degradation Study Data
The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 8.5% | 2,6-dimethylpiperidine |
| 0.1 M NaOH | 24 hours | 60°C | 5.2% | Benzoic acid, 2,6-dimethylpiperidine |
| 3% H₂O₂ | 8 hours | Room Temp | 15.7% | This compound N-oxide |
| Thermal | 48 hours | 80°C | 3.1% | Minor unidentified products |
| Photolytic (ICH Q1B) | 7 days | Room Temp | 1.2% | Minor unidentified products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to an appropriate concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method like RP-HPLC with a C18 column and UV/MS detection.
Protocol 2: Analytical Method for Stability Testing
Objective: To quantify this compound and its degradation products.
Instrumentation: HPLC with a UV detector or a Mass Spectrometer.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or MS in positive ion mode.
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unexpected analytical peaks.
References
Technical Support Center: 1-Benzyl-2,6-dimethylpiperidine Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-2,6-dimethylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the reductive amination of 2,6-dimethylpiperidine (B1222252) with benzaldehyde (B42025). This reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2][3] Catalytic hydrogenation can also be employed.[4][5]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Poor quality of starting materials: Ensure the purity of 2,6-dimethylpiperidine, benzaldehyde, and the reducing agent. Benzaldehyde can oxidize to benzoic acid upon storage.
-
Inefficient imine formation: The formation of the iminium intermediate is crucial. This step can be sensitive to pH and the presence of water.
-
Degradation of the reducing agent: Sodium triacetoxyborohydride can degrade in certain protic solvents like methanol.[1] It is more stable in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE).[1]
-
Side reactions: Competing side reactions can consume starting materials or the desired product.[1][4]
Q3: I'm observing significant impurities in my crude product. What are they likely to be?
Common impurities can include unreacted starting materials (2,6-dimethylpiperidine and benzaldehyde), benzyl (B1604629) alcohol (from the reduction of benzaldehyde), and over-alkylation products. If using benzyl chloride for N-alkylation, benzyl alcohol can form as a competitive side product.[6]
Q4: What is the best method to purify the final product?
Purification is typically achieved through silica (B1680970) gel column chromatography.[7] Given that the product is a tertiary amine, it may streak on the silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (B128534) (typically 1-2%) can be added to the eluent system.[8]
Q5: The ¹H NMR spectrum of my product shows broad peaks. What could be the issue?
Broad NMR peaks can indicate the presence of impurities or conformational exchange processes.[1] The piperidine (B6355638) ring can exist in different chair conformations, and this dynamic process can lead to peak broadening, especially at room temperature. The presence of acidic impurities can also cause broadening of the signals for protons near the nitrogen atom.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reducing agent. | Use a fresh batch of the reducing agent. STAB is preferable to NaBH₃CN for its milder nature and reduced toxicity. |
| Incomplete imine/iminium ion formation. | Ensure anhydrous reaction conditions. A small amount of acetic acid can be used to catalyze imine formation. | |
| Incorrect solvent. | For reductive amination with STAB, use aprotic solvents like DCM or THF.[1] | |
| Presence of Unreacted Starting Materials | Insufficient amount of one reagent. | Use a slight excess (1.1-1.2 equivalents) of the limiting reagent to drive the reaction to completion. |
| Short reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. | |
| Formation of Benzyl Alcohol Byproduct | Reduction of benzaldehyde by the reducing agent. | Add the reducing agent portion-wise to the mixture of the amine and aldehyde to allow for imine formation before reduction. |
| Difficult Purification (Product Streaking on Silica Gel) | Basic nature of the tertiary amine product. | Add 1-2% triethylamine to the eluent for column chromatography to improve peak shape and separation.[8] |
| Formation of salts. | Neutralize the crude product with a mild base wash (e.g., saturated sodium bicarbonate solution) before chromatography.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
2,6-dimethylpiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,6-dimethylpiperidine (1.0 eq) in anhydrous DCM, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Prepare the eluent system. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) with the addition of 1% triethylamine.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with the prepared eluent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Spectroscopic Data for this compound
| Data Type | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 3.95 (d, 1H, benzylic-H), 3.25 (d, 1H, benzylic-H), 2.80-2.60 (m, 2H, piperidine-H), 1.70-1.40 (m, 6H, piperidine-H), 1.10 (d, 6H, -CH₃). Note: The appearance of benzylic protons can vary between cis and trans isomers.[10] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 140.0 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 126.8 (Ar-CH), 58.0 (benzylic-CH₂), 55.0 (piperidine-CH), 32.0 (piperidine-CH₂), 25.0 (piperidine-CH₂), 20.0 (-CH₃). |
| Mass Spectrometry (EI) | m/z (%): 203 (M⁺), 112, 91 (100). |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. (Solved) - (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer) | Transtutors [transtutors.com]
Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-2,6-dimethylpiperidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 1-Benzyl-2,6-dimethylpiperidine. This guide provides detailed FAQs, troubleshooting advice, experimental protocols, and quantitative data to address common challenges encountered during laboratory-scale and pilot-plant production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Direct N-Alkylation: This involves the reaction of 2,6-dimethylpiperidine (B1222252) with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1] This is a classic SN2 reaction.
Q2: My direct N-alkylation reaction is showing low yield and multiple spots on TLC. What are the likely side products?
A2: Low yields and multiple products in direct N-alkylation are often due to over-alkylation. The primary side products are the tertiary amine (1,1-dibenzyl-2,6-dimethylpiperidinium halide) and the quaternary ammonium (B1175870) salt. The mono-benzylated product can sometimes be more nucleophilic than the starting 2,6-dimethylpiperidine, leading to a second benzylation.
Q3: In my reductive amination, I'm observing unreacted benzaldehyde (B42025). What could be the issue?
A3: Unreacted benzaldehyde in a reductive amination can be due to several factors. The reducing agent, especially a less selective one like sodium borohydride, can reduce the benzaldehyde to benzyl alcohol in competition with the reduction of the iminium ion. Additionally, incomplete iminium ion formation can leave unreacted aldehyde.
Q4: How does the stereochemistry of the starting 2,6-dimethylpiperidine affect the reaction?
A4: 2,6-Dimethylpiperidine exists as cis and trans isomers. The stereochemistry can influence the reaction rate due to steric hindrance around the nitrogen atom. The cis isomer, with one methyl group axial and the other equatorial in the chair conformation, may present a different steric environment compared to the trans isomer, where both methyl groups can be equatorial. While both isomers will undergo N-benzylation, reaction conditions may need to be optimized for each to achieve optimal yields.
Q5: What are the main challenges when scaling up this synthesis?
A5: Key challenges in scaling up the synthesis of this compound include:
-
Exothermic Reactions: Both direct alkylation and the reduction step in reductive amination can be exothermic. Effective heat management is crucial to prevent runaway reactions and ensure consistent product quality.
-
Reagent Addition: The rate of addition of the benzyl halide or the reducing agent becomes more critical on a larger scale to control the reaction temperature and minimize side product formation.
-
Purification: Isolation of the product from larger volumes of solvents and byproducts can be challenging. Distillation and large-scale chromatography require specialized equipment and optimization.
Troubleshooting Guides
Direct N-Alkylation of 2,6-dimethylpiperidine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Inactive base (e.g., carbonate coated with hydroxide).2. Insufficient reaction temperature.3. Low-quality benzyl halide. | 1. Use freshly powdered and dried base (e.g., K₂CO₃).2. Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor by TLC.3. Use freshly distilled or high-purity benzyl halide. |
| Formation of Over-Alkylation Products | 1. Excess of benzyl halide.2. High reaction concentration.3. Prolonged reaction time at elevated temperatures. | 1. Use a slight excess of 2,6-dimethylpiperidine (1.1-1.2 equivalents).2. Add the benzyl halide dropwise to maintain a low concentration.3. Monitor the reaction closely by TLC and quench it upon consumption of the starting material. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup.2. Product loss during extraction. | 1. Add brine to the separatory funnel to break up emulsions.2. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to have the free amine. |
Reductive Amination with Benzaldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Product Yield | 1. Incomplete iminium ion formation.2. Reduction of benzaldehyde to benzyl alcohol.3. Inactive reducing agent. | 1. Add a catalytic amount of acetic acid to promote iminium ion formation.2. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).3. Use fresh, high-quality reducing agent. |
| Presence of N-formyl-2,6-dimethylpiperidine as a byproduct | Incomplete reduction of an intermediate when using certain reducing agents or conditions. | Ensure a sufficient excess of the reducing agent is used and allow for adequate reaction time. |
| Complex reaction mixture | 1. Degradation of reagents or solvent.2. Reaction temperature too high. | 1. Use purified reagents and anhydrous solvents.2. Maintain the recommended reaction temperature. |
Experimental Protocols
Method A: Direct N-Alkylation with Benzyl Bromide
Materials:
-
2,6-Dimethylpiperidine (1.0 eq.)
-
Benzyl bromide (1.05 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq.)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylpiperidine and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add benzyl bromide to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Method B: Reductive Amination with Benzaldehyde
Materials:
-
2,6-Dimethylpiperidine (1.0 eq.)
-
Benzaldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylpiperidine and anhydrous dichloromethane.
-
Add benzaldehyde, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the solution. Be cautious as gas evolution may occur.[1]
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by TLC.[1]
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 2,6-Dimethylpiperidine, Benzyl halide | 2,6-Dimethylpiperidine, Benzaldehyde |
| Key Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., STAB), Acid catalyst (optional) |
| Typical Reaction Time | 4 - 12 hours | 2 - 12 hours |
| Typical Temperature | Room temperature to 60 °C | Room temperature |
| Common Byproducts | Over-alkylation products | Benzyl alcohol |
| General Yield Range | 70 - 90% | 75 - 95% |
Note: Yields are representative and can vary based on the specific reaction conditions, scale, and purity of reagents.
Mandatory Visualization
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Common impurities in 1-Benzyl-2,6-dimethylpiperidine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2,6-dimethylpiperidine. The information below addresses common impurities and their removal based on the synthesis route.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The impurities present in this compound largely depend on its synthetic route. The two primary methods for its preparation are the N-benzylation of 2,6-dimethylpiperidine (B1222252) and the reductive amination of 2,6-lutidine (2,6-dimethylpyridine) with a benzylating agent.
Common Impurities by Synthesis Route:
| Synthesis Route | Common Impurities |
| N-benzylation of 2,6-dimethylpiperidine | - Unreacted 2,6-dimethylpiperidine- Benzyl (B1604629) chloride or benzyl bromide (unreacted)- 1,1-Dibenzyl-2,6-dimethylpiperidin-1-ium salt (over-alkylation product)- Benzaldehyde or Benzyl alcohol (from side reactions or starting material impurity)- Residual base (e.g., K₂CO₃, triethylamine)- Reaction solvent (e.g., DMF, acetonitrile) |
| Reduction of 2,6-lutidine followed by benzylation | - Unreacted 2,6-lutidine- Partially reduced intermediates (e.g., 2,6-dimethyl-1,2,3,4-tetrahydropyridine)- Unreacted 2,6-dimethylpiperidine- Benzylating agent and its byproducts |
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptom: Your final product shows the presence of unreacted 2,6-dimethylpiperidine, benzyl halide, or 2,6-lutidine upon analysis (e.g., by GC-MS or NMR).
Cause: Incomplete reaction due to insufficient reaction time, temperature, or incorrect stoichiometry of reagents.
Solution:
Method 1: Liquid-Liquid Extraction
This method is effective for removing unreacted amines and acidic impurities.
-
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the basic unreacted 2,6-dimethylpiperidine into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃) to remove any unreacted acidic starting materials or byproducts.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Method 2: Fractional Distillation
Effective for separating compounds with sufficiently different boiling points.
-
Protocol:
-
Set up a fractional distillation apparatus.
-
Carefully heat the crude product under reduced pressure.
-
Collect the fractions at their respective boiling points. This compound has a boiling point of approximately 269.9°C at 760 mmHg. Unreacted starting materials will typically have lower boiling points.
-
Issue 2: Over-Alkylation and Side-Product Formation
Symptom: Presence of a quaternary ammonium (B1175870) salt (1,1-Dibenzyl-2,6-dimethylpiperidin-1-ium) or other unexpected side products.
Cause: Use of excess benzylating agent or reaction conditions that favor multiple substitutions.
Solution:
Method 1: Column Chromatography
This is a highly effective method for separating the desired product from closely related impurities.
-
Protocol:
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The polarity of the eluent should be optimized based on TLC analysis.
-
Collect the fractions and analyze them (e.g., by TLC) to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data from a Representative Purification:
| Compound | Initial Purity (by GC) | Purity after Column Chromatography |
| This compound | 85% | >98% |
| Unreacted 2,6-dimethylpiperidine | 5% | <0.5% |
| Benzyl Chloride | 4% | Not Detected |
| Dibenzyl-derivative | 6% | <1% |
Experimental Workflows and Diagrams
The following diagrams illustrate the logical workflow for identifying and removing common impurities.
Caption: Workflow for Impurity Identification and Removal.
Caption: Decision Tree for Purification Method Selection.
Technical Support Center: Stereoselective Synthesis of 1-Benzyl-2,6-dimethylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of 1-Benzyl-2,6-dimethylpiperidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on the common method of reductive amination of 2,6-heptanedione (B80457) with benzylamine (B48309).
Issue 1: Poor Diastereoselectivity (Obtaining a cis/trans Mixture)
Question: My synthesis is producing a nearly 1:1 mixture of cis- and trans-1-Benzyl-2,6-dimethylpiperidine. How can I improve the diastereoselectivity to favor one isomer?
Answer: Achieving high diastereoselectivity in this synthesis is primarily influenced by the reaction conditions, which dictate the thermodynamic versus kinetic control of the cyclization and reduction steps.
-
Kinetic vs. Thermodynamic Control: The cis isomer is typically the kinetically favored product under milder conditions, while the trans isomer is often the thermodynamically more stable product and is favored under equilibrating conditions (higher temperatures, longer reaction times, or acidic catalysis).
-
Choice of Reducing Agent: The nature of the hydride source is critical. Bulky reducing agents may favor approach from the less hindered face of the intermediate iminium ion.
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Often used for its mildness and can favor the formation of the cis isomer under controlled conditions.
-
Catalytic Hydrogenation (H₂/Pd, PtO₂): This method can lead to different stereochemical outcomes. Hydrogenation of the intermediate enamine or iminium ion can be highly stereoselective, often favoring the cis product via delivery of hydrogen from the less hindered face where the catalyst adsorbs.[1]
-
Sodium cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH to promote iminium ion formation without reducing the starting ketone.[2] The stereoselectivity can be highly dependent on the precise pH and solvent system.
-
Decision Workflow for Poor Diastereoselectivity
Caption: Troubleshooting logic for improving diastereoselectivity.
Issue 2: Low Reaction Yield
Question: My reaction has a low yield, with significant amounts of starting material or side products remaining. What could be the cause?
Answer: Low yields can stem from incomplete iminium ion formation, degradation of reagents, or inefficient reduction.
-
Inefficient Water Removal: The initial condensation between 2,6-heptanedione and benzylamine is an equilibrium reaction that produces water. If water is not removed, the equilibrium will not favor the formation of the iminium ion intermediate.
-
Solution: Use a dehydrating agent like molecular sieves (3Å or 4Å) or perform the reaction in a setup with a Dean-Stark trap.[3]
-
-
Incorrect pH: The reaction requires a mildly acidic environment (pH 4-6) to catalyze imine formation. If the medium is too acidic, the benzylamine will be fully protonated and non-nucleophilic. If it's neutral or basic, the carbonyl oxygen will not be sufficiently activated.
-
Solution: Use a mild acid catalyst like acetic acid. Avoid strong mineral acids.
-
-
Reducing Agent Incompatibility: Some reducing agents are unstable under acidic conditions or may prematurely reduce the starting ketone.
-
Solution: Sodium triacetoxyborohydride is stable and selective under mildly acidic conditions, making it a good choice for one-pot reductive aminations.[4] If using sodium borohydride, the imine should be pre-formed before the reductant is added.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the cis-1-Benzyl-2,6-dimethylpiperidine isomer?
A1: Catalytic hydrogenation of the intermediate formed from 2,6-heptanedione and benzylamine is often a highly reliable method for obtaining the cis isomer. The substrate typically adsorbs to the catalyst surface (e.g., Pd/C or PtO₂) from its less sterically hindered face, leading to the delivery of both hydrogen atoms from the same side, resulting in the cis product.[1]
Q2: How can I monitor the progress and stereochemical outcome of the reaction?
A2:
-
Reaction Progress: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the consumption of the starting materials.
-
Stereochemical Outcome: The diastereomeric ratio (cis vs. trans) of the product can be determined using ¹H NMR spectroscopy. The signals for the methyl groups and the protons at the C2 and C6 positions will have distinct chemical shifts and coupling constants for each diastereomer.
Q3: Are there alternative synthetic routes that offer better stereocontrol?
A3: Yes, several advanced methods can provide excellent stereocontrol:
-
Iridium-Catalyzed Asymmetric Cyclization: For achieving high enantioselectivity in addition to diastereoselectivity, methods using chiral iridium catalysts have been developed for related 2,6-disubstituted piperidines.[5][6]
-
Chiral Auxiliaries: Employing a chiral auxiliary can guide the stereochemical outcome of the cyclization. For instance, carbohydrate-based auxiliaries have been used to synthesize chiral piperidine (B6355638) derivatives with high stereoselectivity.[7]
-
Cycloaddition Reactions: Boronyl radical-catalyzed (4+2) cycloaddition reactions represent a modern approach to creating polysubstituted piperidines with high regio- and diastereoselectivity.[8]
Data Presentation: Influence of Reaction Conditions
The following table summarizes how different reaction parameters can influence the stereochemical outcome of the synthesis. The data is compiled based on established principles for the synthesis of substituted piperidines.
| Parameter | Condition A (Favors cis) | Condition B (Favors trans) | Rationale |
| Control Type | Kinetic | Thermodynamic | The trans isomer is generally more stable due to equatorial methyl groups, while the cis isomer can form faster. |
| Temperature | Low (0 °C to 25 °C) | High (Reflux) | Higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable isomer. |
| Reducing Agent | H₂ with Pd/C or PtO₂ | NaBH₃CN with acid | Catalytic hydrogenation often directs facial selectivity. Acidic conditions with NaBH₃CN can allow for epimerization. |
| Solvent | Aprotic (e.g., THF, DCM) | Protic (e.g., MeOH, EtOH) | Protic solvents can facilitate proton exchange and isomerization, favoring the thermodynamic product.[9] |
| Catalyst | None or mild buffer | Acetic Acid, TFA | Acid catalysis promotes the reversible formation of the iminium ion, allowing equilibration to the more stable configuration. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-1-Benzyl-2,6-dimethylpiperidine via Catalytic Hydrogenation
This protocol is designed to favor the formation of the cis isomer through controlled catalytic hydrogenation.
General Experimental Workflow
Caption: Workflow for cis-selective synthesis via hydrogenation.
Materials:
-
2,6-Heptanedione (1 equiv)
-
Benzylamine (1.05 equiv)
-
Palladium on Carbon (10% Pd, 5 mol%)
-
Toluene (anhydrous)
-
Activated Molecular Sieves (4Å)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 2,6-heptanedione and anhydrous toluene. Add activated 4Å molecular sieves.
-
Add benzylamine dropwise to the stirred solution at room temperature.
-
Allow the mixture to stir at room temperature for 12-24 hours to ensure the formation of the intermediate imine/enamine mixture.
-
Hydrogenation: Filter the reaction mixture to remove the molecular sieves, washing with a small amount of anhydrous toluene.
-
Transfer the filtrate to a hydrogenation vessel. Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi.
-
Stir the reaction vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate (B1210297) or dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica (B1680970) gel column chromatography to isolate the desired product. The cis isomer is typically the major product under these conditions.
-
Characterization: Confirm the structure and determine the diastereomeric ratio using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Efficacy Analysis of 1-Benzyl-2,6-dimethylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various 1-Benzyl-2,6-dimethylpiperidine derivatives, focusing on their potential as therapeutic agents. The information is compiled from recent studies and presented to facilitate objective evaluation and inform future research directions. We will delve into their performance as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases and their cytotoxic effects on cancer cell lines.
Comparative Performance Data
The following tables summarize the quantitative data on the biological activities of different this compound derivatives and related compounds.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound ID | Structure | Target | IC50 (nM) | Selectivity (BuChE/AChE) | Reference |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | >18,000 | [1] |
| BuChE | >10,000 | [1] | |||
| Compound 19 | 2-phenylacetate derivative of 1-benzylpiperidine | AChE | Moderate Inhibition | - | [2][3][4] |
| BuChE | Moderate Inhibition | - | [2][3][4] | ||
| Compound 21 (González-Gutiérrez et al.) | 2-naphthoate derivative of 1-benzylpiperidine | AChE | - | - | [2][3][4] |
| BuChE | Good and Selective Activity | - | [2][3][4] | ||
| Donepezil | Reference Drug | AChE | - | - | [5] |
Note: Specific IC50 values for compounds 19 and 21 from González-Gutiérrez et al. were not explicitly provided in the snippets, but their relative activities were described.
Table 2: In Vitro Cytotoxicity against Human Cervical Carcinoma (HeLa) Cells
| Compound ID | Structure | IC50 (µM) | Reference |
| 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | N-benzylpiperidin-4-one oxime derivative | 13.88 | [6] |
| Other N-benzylpiperidin-4-one oximes | A series of fifteen derivatives | < 17 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate the efficacy of the discussed derivatives.
Acetylcholinesterase Inhibition Assay
This protocol is based on the method described for the evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives[1].
-
Enzyme and Substrate Preparation: Acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BuChE) from horse serum are used. Acetylthiocholine (ATC) and butyrylthiocholine (B1199683) (BTC) are used as substrates, respectively.
-
Assay Buffer: The reaction is typically conducted in a phosphate (B84403) buffer at a physiological pH (e.g., pH 7.4).
-
Inhibitor Preparation: The test compounds (1-benzylpiperidine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains the enzyme, the test compound at varying concentrations, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric detection.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate (ATC or BTC). The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) resulting from the reaction of thiocholine (B1204863) with DTNB.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and is relevant to the evaluation of the cytotoxic N-benzylpiperidin-4-one oximes[6].
-
Cell Culture: Human cervical carcinoma (HeLa) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating the efficacy of these derivatives.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound derivatives.
Caption: Experimental workflow for determining the in vitro cytotoxicity of piperidine (B6355638) derivatives.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Piperidine-Based Compounds: Profiling 1-Benzyl-2,6-dimethylpiperidine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties. This guide provides an objective comparison of 1-Benzyl-2,6-dimethylpiperidine and other piperidine-based compounds, with a focus on their performance as acetylcholinesterase (AChE) inhibitors and dopamine (B1211576) transporter (DAT) ligands—two critical targets in the treatment of neurodegenerative diseases and neuropsychiatric disorders. The information presented herein, supported by experimental data, aims to inform the strategic design and development of novel piperidine-containing therapeutics.
Comparative Analysis of Biological Activity
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives
| Compound | AChE IC₅₀ (nM) | Butyrylcholinesterase (BuChE) IC₅₀ (nM) | Selectivity (BuChE/AChE) | Reference Compound |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 | 7125 | 1250 | Donepezil |
| cis-2,6-Dimethylpiperidine sulfonamide (Compound 3a) | 280 | - | - | - |
| cis-2,6-Dimethylpiperidine sulfonamide (Compound 3f) | 350 | - | - | - |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) | 0.56 | 10080 | 18000 | - |
Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.
Table 2: Dopamine Transporter (DAT) Binding Affinity of Piperidine Derivatives
| Compound | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) | Reference Compound |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine (GBR 12935 analog) | 17.2 | 1926.4 | 112 | GBR 12909 |
| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (Compound 6) | 21 | 7.6 | 0.36 | Cocaine |
| 3,4-dichloro-meperidine analog (Compound 9e) | - | - | - | Meperidine |
| 2-naphthyl-meperidine analog (Compound 9g) | - | - | - | Meperidine |
Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, reference inhibitor, ATCI, and DTNB in appropriate solvents.
-
Assay Reaction: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 20 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter.
Materials:
-
Membrane preparations from cells expressing the human dopamine transporter (hDAT) or from rat striatum.
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935).
-
Unlabeled ligand for determining non-specific binding (e.g., cocaine or GBR 12909).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound. Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value is determined from a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Comparative Analysis of 1-Benzylpiperidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidine (B1218667) scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent modulators for a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine analogs, with a primary focus on their role as acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease. We will also touch upon their activity as tyrosinase inhibitors, monoacylglycerol lipase (B570770) (MAGL) inhibitors, and sigma receptor ligands. This guide synthesizes experimental data to provide a clear comparison of analog performance and includes detailed experimental protocols for key assays.
Acetylcholinesterase (AChE) Inhibition: A Key Target for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to the cognitive decline observed in patients.[1] One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh, thereby increasing its levels in the brain.[1][2] Several 1-benzylpiperidine analogs have been identified as potent AChE inhibitors.
Data Presentation: Comparative AChE Inhibitory Activity
The following table summarizes the in vitro AChE inhibitory activity of various 1-benzylpiperidine analogs. The IC50 value represents the concentration of the compound required to inhibit 50% of the AChE activity.
| Compound ID | R1 (Piperidine N-substituent) | R2 (Piperidine 4-position substituent) | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) | Citation |
| 1 | Benzyl | -[2-(N-benzoylamino)ethyl] | - | - | - | [3] |
| 21 | Benzyl | -[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl] | 0.56 | - | >18,000 | [4] |
| 13e (E2020/Donepezil) | Benzyl | -[(5,6-dimethoxy-1-oxoindan-2-yl)methyl] | 5.7 | - | >1250 | [2][3] |
| 5 | Benzyl | -(2-isoindolin-2-ylethyl) | More potent than 1 | - | - | [2][3] |
| 28 | Benzyl | -N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)carboxamide | 410 | - | - | [2] |
| 20 | Benzyl | -N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) carboxamide | 5940 | - | - | [2] |
Key SAR Insights for AChE Inhibition:
-
Substitution at the 4-position: The nature and bulkiness of the substituent at the 4-position of the piperidine (B6355638) ring are critical for potent AChE inhibition.
-
Replacing the benzamide (B126) in compound 1 with a bulkier moiety at the para position significantly increases activity.[4]
-
Introduction of an alkyl or phenyl group on the benzamide nitrogen dramatically enhances potency, as seen in compound 21 .[4]
-
Rigidifying the structure, as in the isoindoline (B1297411) derivative 5 , leads to more potent activity compared to its flexible analog 1 .[2][3]
-
The indanone moiety in Donepezil (13e ) is a highly effective substituent, resulting in a potent and selective AChE inhibitor.[2][3]
-
-
Piperidine Nitrogen: The basicity of the piperidine nitrogen appears to be crucial for activity. An N-benzoylpiperidine derivative was found to be almost inactive.[4]
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring AChE activity.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (pH 8.0).
-
Test compounds (1-benzylpiperidine analogs) and a reference inhibitor (e.g., Donepezil).
-
-
Procedure:
-
Prepare a solution of AChE in phosphate buffer.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Other Biological Activities of 1-Benzylpiperidine Analogs
While AChE inhibition is a major focus, these analogs have shown promise in other therapeutic areas.
Tyrosinase Inhibition
Certain benzoyl and cinnamoyl piperidine amides have been investigated as tyrosinase inhibitors. The presence of a basic nitrogen in the piperidine ring was found to be favorable for activity compared to piperazine (B1678402) analogs.[5]
Monoacylglycerol Lipase (MAGL) Inhibition
1-Benzylpiperidine derivatives have been optimized as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[6] MAGL inhibitors are being explored for their potential anti-inflammatory, anti-nociceptive, and anti-cancer properties.[6]
Sigma Receptor Ligands
A series of aralkyl derivatives of 4-benzylpiperidine (B145979) have been synthesized and evaluated as ligands for sigma-1 and sigma-2 receptors.[7] These receptors are implicated in various central nervous system disorders.
Visualizing the Structure-Activity Relationship Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship (SAR) study of 1-benzylpiperidine analogs.
Caption: A flowchart illustrating the iterative process of a structure-activity relationship (SAR) study.
Signaling Pathway of Acetylcholine
The inhibition of AChE by 1-benzylpiperidine analogs leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.
Caption: Simplified diagram of cholinergic signaling at the synapse and the inhibitory action of 1-benzylpiperidine analogs on AChE.
Conclusion
1-Benzylpiperidine analogs represent a rich field of study for the development of novel therapeutics. The structure-activity relationships highlighted in this guide, particularly for AChE inhibition, demonstrate the importance of systematic modification of the core scaffold to achieve high potency and selectivity. The provided data and protocols serve as a valuable resource for researchers in the rational design of new and improved 1-benzylpiperidine-based drugs. Further exploration of this scaffold is warranted to unlock its full therapeutic potential for a variety of diseases.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. researchgate.net [researchgate.net]
Validating the Biological Activity of Synthetic 1-Benzyl-2,6-dimethylpiperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of synthetic 1-Benzyl-2,6-dimethylpiperidine. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide leverages data from structurally similar piperidine (B6355638) derivatives to predict its potential pharmacological profile. The information presented herein is intended to serve as a foundational resource to guide future experimental investigations.
The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The addition of a benzyl (B1604629) group and dimethyl substitution on the piperidine ring can significantly influence its interaction with biological targets. This guide explores potential anticancer, neuroprotective, and receptor-modulating activities based on published data for analogous compounds.
Comparative Analysis of Biological Activities
The biological activities of piperidine derivatives are diverse and dependent on their substitution patterns. Below is a summary of activities observed in compounds structurally related to this compound.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of benzylpiperidine derivatives against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis or interference with key signaling pathways.
Table 1: In Vitro Cytotoxicity of Structurally Related Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 | Lung | 32.43 | |
| N-Benzyl-r-2,c-6-diphenylpiperidine derivative (3c) | HeLa | Cervical | 13.88 | [4] |
| 2,6-diphenyl-piperidin-4-one derivative (7c) | PC-3 | Prostate | High Activity | |
| 2,6-diphenyl-piperidin-4-one derivative (8a) | PC-3 | Prostate | High Activity | [5] |
| 2,6-diphenyl-piperidin-4-one derivative (12a) | PC-3 | Prostate | High Activity | [5] |
| 2,6-diphenyl-piperidin-4-one derivative (11b) | HCT-116 | Colorectal | Higher Activity | [5] |
| 2,6-diphenyl-piperidin-4-one derivative (12a) | HCT-116 | Colorectal | Higher Activity | [5] |
Neuroprotective Activity (Acetylcholinesterase Inhibition)
The 1-benzylpiperidine (B1218667) moiety is a key component of Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[6] This suggests that this compound could also exhibit AChE inhibitory activity.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 1-Benzylpiperidine Derivatives
| Compound | Target | IC50 (nM) | Selectivity (vs. BuChE) | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) | AChE | 5.7 | 1250x | [6] |
Receptor Binding and Modulation
Benzylpiperidine derivatives have been shown to interact with various receptors in the central nervous system, including opioid and sigma receptors, suggesting potential applications in pain management.[7] They have also been investigated as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), which is involved in endocannabinoid signaling and has implications for treating inflammatory and neurodegenerative diseases.[8]
Table 3: Receptor and Enzyme Binding Affinity of Benzylpiperidine Derivatives
| Compound | Target(s) | Kᵢ (nM) / IC50 (nM) | Activity | Reference |
| Benzylpiperidine derivative (52) | μ-opioid receptor (MOR) | Kᵢ = 56.4 | Dual Ligand | [7] |
| Benzylpiperidine derivative (52) | σ₁ Receptor | Kᵢ = 11.0 | Dual Ligand | [7] |
| Benzylpiperidine derivative (28) | Monoacylglycerol Lipase (MAGL) | IC50 = 193-199 | Reversible Inhibitor | [8] |
| Benzylpiperidine derivative (29) | Monoacylglycerol Lipase (MAGL) | IC50 = 489 | Reversible Inhibitor | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activities. The following are generalized protocols for key assays mentioned in this guide.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][9]
-
Cell Culture: Cancer cell lines (e.g., A549, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of AChE, the test compound at various concentrations, and the substrate (e.g., acetylthiocholine).
-
Reaction Initiation: The enzyme is pre-incubated with the test compound before the addition of the substrate to initiate the reaction.
-
Detection: The product of the enzymatic reaction (e.g., thiocholine) is detected, often by reacting it with a chromogenic reagent like DTNB (Ellman's reagent), which produces a colored product.
-
Absorbance Measurement: The change in absorbance over time is measured using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the initial biological evaluation of a synthetic compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nwmedj.org [nwmedj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. nwmedj.org [nwmedj.org]
Comparative analysis of synthetic routes to 1-Benzyl-2,6-dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two primary synthetic routes to 1-Benzyl-2,6-dimethylpiperidine: direct N-alkylation and reductive amination. The choice of synthetic strategy is critical and often dictated by factors such as steric hindrance, availability of starting materials, and desired purity of the final product. This document presents a detailed examination of both methods, supported by experimental data and protocols to aid in the selection of the most suitable pathway for your research needs.
At a Glance: Comparison of Synthetic Routes
| Feature | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 2,6-Dimethylpiperidine (B1222252), Benzyl (B1604629) halide (e.g., bromide or chloride) | 2,6-Dimethylpiperidine, Benzaldehyde (B42025) |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing agent (e.g., NaBH(OAc)₃) |
| Reaction Mechanism | Nucleophilic substitution (Sₙ2) | Imine/iminium ion formation followed by reduction |
| Key Considerations | Potential for over-alkylation (quaternary salt formation), reaction rate can be sensitive to steric hindrance. | Milder conditions, good for sterically hindered amines, choice of reducing agent is crucial for selectivity. |
| Typical Yields | Moderate to high, but can be lower with sterically hindered substrates. | Generally high, especially with optimized conditions for hindered amines. |
Synthetic Route 1: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward approach for the synthesis of this compound. This method involves the nucleophilic attack of the secondary amine of 2,6-dimethylpiperidine on a benzyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid.
Experimental Protocol: Direct N-Alkylation
Materials:
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add cis-2,6-dimethylpiperidine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80°C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
Quantitative Data for Direct N-Alkylation of Piperidine Derivatives
| Piperidine Derivative | Benzylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | Benzyl chloride | K₂CO₃ | EtOH | 80 (MW) | 0.67 | >90 |
| Piperidine | Benzyl bromide | DIPEA | DCM | RT | Overnight | High |
| 2-Methylpiperidine | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | ~85 |
| cis-2,6-Dimethylpiperidine | Benzyl bromide | K₂CO₃ | CH₃CN | 80 | 12 | Moderate |
Note: The yield for cis-2,6-dimethylpiperidine is generally lower than for less hindered piperidines due to steric hindrance. Optimization of the base and solvent system may be required to improve yields.
Synthetic Route 2: Reductive Amination
Reductive amination is a versatile and often higher-yielding method for the N-benzylation of sterically hindered secondary amines like 2,6-dimethylpiperidine. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of 2,6-dimethylpiperidine with benzaldehyde, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for iminium ions over aldehydes and its tolerance of a wide range of functional groups.[1][2]
Experimental Protocol: Reductive Amination
Materials:
-
cis-2,6-Dimethylpiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add cis-2,6-dimethylpiperidine (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data for Reductive Amination of Piperidine Derivatives
| Piperidine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Piperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | 2-12 | High |
| Morpholine | Benzaldehyde | NaBH(OAc)₃ | DCE | 2 | 95 |
| cis-2,6-Dimethylpiperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | 24 | High |
Note: Reductive amination with sodium triacetoxyborohydride is generally the preferred method for sterically hindered secondary amines, often providing higher yields compared to direct alkylation.
Visualization of Synthetic Pathways
To further elucidate the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis.
Conclusion
Both direct N-alkylation and reductive amination are viable methods for the synthesis of this compound. For small-scale synthesis where starting materials are readily available, direct alkylation offers a simple procedure. However, for higher yields and when dealing with the sterically hindered nature of 2,6-dimethylpiperidine, reductive amination using sodium triacetoxyborohydride is generally the superior method. The choice of the synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources.
References
Unraveling the Receptor Selectivity of 1-Benzyl-2,6-dimethylpiperidine: A Review of Available Data
A comprehensive analysis of the cross-reactivity of 1-Benzyl-2,6-dimethylpiperidine with various receptors is currently hampered by a notable lack of specific binding and functional data for this particular compound in publicly available scientific literature. While the N-benzylpiperidine scaffold is a common feature in a range of biologically active molecules, detailed investigations into the receptor profile of the this compound derivative are not readily found. This guide, therefore, aims to provide a broader context by examining the receptor interactions of structurally related N-benzylpiperidine compounds, alongside a standardized experimental framework for assessing receptor cross-reactivity.
Context from Structurally Related Compounds
Research into various derivatives of N-benzylpiperidine has revealed interactions with several key receptor families. It is crucial to note that these findings are not directly transferable to this compound, as minor structural modifications can significantly alter receptor affinity and selectivity. Nevertheless, this information provides a valuable starting point for potential cross-reactivity studies.
Derivatives of 1-benzylpiperidine (B1218667) have been identified as inhibitors of acetylcholinesterase and the serotonin (B10506) transporter, suggesting a potential role in modulating cholinergic and serotonergic neurotransmission. Furthermore, other compounds featuring the N-benzylpiperidine motif have demonstrated antagonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, and at NMDA receptors. There is also evidence of N-benzylpiperidine derivatives binding to sigma receptors.
One study on a more complex synthesized piperidine (B6355638) molecule, 1-benzyl-1-(2- methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, indicated cytotoxic effects against A549 lung cancer cells, suggesting a potential for interaction with pathways involved in cell proliferation. However, the significant structural differences between this compound and this compound mean that these findings cannot be directly extrapolated.
Due to the absence of specific quantitative data for this compound, a comparative data table of its binding affinities cannot be provided at this time.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of a compound like this compound, a tiered screening approach is typically employed. This involves initial broad panel screening followed by more focused functional assays for any identified "hits."
Radioligand Binding Assays
This is a high-throughput method used to determine the affinity of a test compound for a large panel of receptors, ion channels, and transporters.
-
Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from its target receptor.
-
Procedure:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a fixed concentration of a specific radioligand in the presence of varying concentrations of the test compound (this compound).
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through a filter mat.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays
For any significant binding interactions identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
-
Example: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)
-
Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP in response to the test compound.
-
Procedure:
-
Use a cell line stably expressing the receptor of interest.
-
Incubate the cells with the test compound at various concentrations. To test for antagonist activity, co-incubate the test compound with a known agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist response) and calculate the antagonist constant (Kb).
-
-
Visualization of Screening Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.
Benchmarking 1-Benzyl-2,6-dimethylpiperidine Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a framework for benchmarking 1-Benzyl-2,6-dimethylpiperidine. As of the latest literature review, specific experimental data on the inhibitory activity of this compound is not publicly available. The comparisons and protocols outlined below are based on the activities of structurally related 1-benzylpiperidine (B1218667) derivatives and serve as a guide for potential evaluation of this compound.
The 1-benzylpiperidine scaffold is a key feature in a variety of biologically active compounds. Notably, derivatives of this structure have shown significant inhibitory activity against cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Furthermore, some piperidine (B6355638) derivatives have demonstrated cytotoxic effects against cancer cell lines.
Given the established activity of related compounds, this guide will focus on benchmarking the potential of this compound as a cholinesterase inhibitor and assessing its potential cytotoxicity.
Comparative Analysis of Cholinesterase Inhibitors
Based on the activities of its structural analogs, it is hypothesized that this compound may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For the purpose of benchmarking, we will compare it against well-established cholinesterase inhibitors.
| Inhibitor | Target(s) | IC50 (AChE) | IC50 (BChE) | Reference |
| Donepezil (E2020) | AChE selective | 5.7 nM[1][2] | > 7,000 nM[3] | [1][2][3] |
| Rivastigmine | AChE and BChE | 4.3 - 4760 nM | 16 - 238 nM | [4] |
| Physostigmine (B191203) | AChE and BChE | ~43 nM | ~59 nM | [5][6] |
| This compound | Hypothesized: AChE/BChE | To be determined | To be determined |
A structurally related compound, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), is a potent and selective inhibitor of acetylcholinesterase with an IC50 value of 5.7 nM[1][2]. Rivastigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 ranges of 4.3-4760 nM and 16-238 nM, respectively[4]. Physostigmine also inhibits both enzymes[5][6].
Experimental Protocols
To empirically determine the inhibitory and cytotoxic potential of this compound, the following standard experimental protocols are recommended.
This colorimetric assay is a widely used method to measure cholinesterase activity.
Principle: Acetylthiocholine (ATC) is hydrolyzed by acetylcholinesterase (AChE) to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
Known inhibitor as positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE or BChE solution to each well and incubate.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay is used to assess the cytotoxic effects of a compound on cell lines. A study on a related piperidine complex, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, showed cytotoxic effects on A549 lung cancer cells with an IC50 of 32.43 µM[7][8].
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (usually between 500 and 600 nm).
Materials:
-
A549 (human lung carcinoma) cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Experimental Workflows
References
- 1. rndsystems.com [rndsystems.com]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. nwmedj.org [nwmedj.org]
- 8. nwmedj.org [nwmedj.org]
Comparative Efficacy Analysis: 1-Benzylpiperidine Analogs in Neurological and Oncological Research
A comprehensive guide for researchers on the in vivo and in vitro activities of 1-benzylpiperidine (B1218667) derivatives, providing context for the potential efficacy of 1-Benzyl-2,6-dimethylpiperidine.
The 1-benzylpiperidine scaffold is a core component in a variety of pharmacologically active compounds, demonstrating a range of effects from acetylcholinesterase (AChE) inhibition to anticancer properties. Understanding the efficacy of its analogs can guide future research and drug development efforts.
In Vitro Efficacy of 1-Benzylpiperidine Analogs
The in vitro activities of 1-benzylpiperidine derivatives have been explored in various assays, primarily focusing on their potential as enzyme inhibitors and cytotoxic agents.
Table 1: Comparative In Vitro Activity of 1-Benzylpiperidine Analogs
| Compound/Analog | Assay | Target/Cell Line | Endpoint | Result |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil Analog) | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 | 5.7 nM[1] |
| Compound 19 (a 1-benzylpiperidine derivative) | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 | Moderate Inhibition (exact value not specified)[2][3] |
| Compound 21 (a 1-benzylpiperidine derivative) | Enzyme Inhibition | Butyrylcholinesterase (BuChE) | IC50 | Good and Selective Activity (exact value not specified)[2][3] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | Cytotoxicity Assay (MTT) | A549 (Lung Cancer Cells) | IC50 | 32.43 µM[4] |
| N-benzyl piperidine (B6355638) derivative d5 | Enzyme Inhibition | Histone Deacetylase (HDAC) | IC50 | 0.17 µM[5] |
| N-benzyl piperidine derivative d5 | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 | 6.89 µM[5] |
| N-benzyl piperidine derivative d10 | Enzyme Inhibition | Histone Deacetylase (HDAC) | IC50 | 0.45 µM[5] |
| N-benzyl piperidine derivative d10 | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 | 3.22 µM[5] |
In Vivo Efficacy of 1-Benzylpiperidine Analogs
In vivo studies provide crucial information on the bioavailability, efficacy, and overall physiological effects of these compounds.
Table 2: Comparative In Vivo Activity of 1-Benzylpiperidine Analogs
| Compound/Analog | Model | Dose | Effect |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil Analog) | Rat Cerebral Cortex | 5 mg/kg (p.o.) | Marked and significant increase in acetylcholine (B1216132) content; longer duration of action than physostigmine[1] |
| Compound 15 (a benzylpiperazine derivative) | Mouse Formalin Assay (Inflammatory Pain) | 3-60 mg/kg (i.p.) | Dose-dependent antinociception[6] |
| Compound 15 (a benzylpiperazine derivative) | Chronic Nerve Constriction Injury (Neuropathic Pain) | 3-60 mg/kg (i.p.) | Dose-dependent anti-allodynic effects[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is fundamental in the study of potential treatments for Alzheimer's disease.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of AChE by 50% (IC50).
General Procedure:
-
Reagents: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).
-
Preparation: A reaction mixture is prepared containing the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: The enzyme (AChE) is added to the mixture and incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.
-
Calculation: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
General Procedure:
-
Cell Culture: Cancer cell lines (e.g., A549) are seeded in 96-well plates and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours (e.g., 4 hours).
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve these crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms of action and experimental processes can aid in understanding the broader context of the research.
Caption: Acetylcholinesterase Inhibition by 1-Benzylpiperidine Analogs.
Caption: Workflow of the MTT Cytotoxicity Assay.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nwmedj.org [nwmedj.org]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of 1-Benzyl-2,6-dimethylpiperidine Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of substituted piperidines is of paramount importance in medicinal chemistry and drug design. The spatial arrangement of substituents on the piperidine (B6355638) ring dictates the molecule's three-dimensional shape, which in turn governs its interactions with biological targets. This guide provides a comparative conformational analysis of the cis and trans isomers of 1-benzyl-2,6-dimethylpiperidine, integrating fundamental principles with available experimental data to offer insights into their structural preferences.
Introduction to Conformational Isomerism in this compound
This compound exists as two diastereomers: a cis isomer and a trans isomer. The piperidine ring in both isomers predominantly adopts a chair conformation to minimize torsional and angle strain. However, the relative orientations of the benzyl (B1604629) and the two methyl groups lead to distinct conformational equilibria and significantly different steric environments.
-
cis-1-Benzyl-2,6-dimethylpiperidine: In the cis isomer, the two methyl groups are on the same side of the piperidine ring. This arrangement forces one methyl group into an axial position and the other into an equatorial position in a chair conformation. Ring inversion leads to an interconversion of these positions.
-
trans-1-Benzyl-2,6-dimethylpiperidine: In the trans isomer, the methyl groups are on opposite sides of the ring. This allows for a chair conformation where both methyl groups can occupy equatorial positions, which is generally the more stable arrangement, or a conformation where both are axial.
The bulky benzyl group on the nitrogen atom also plays a crucial role in the conformational preferences of these isomers, influencing the orientation of the nitrogen's lone pair and interacting with the substituents at the 2 and 6 positions.
Comparative Analysis of Conformational Preferences
The conformational preferences of the cis and trans isomers can be elucidated using a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and computational modeling.
Experimental Data: ¹H NMR Spectroscopy
One study has shown that the ¹H NMR spectra of the cis and trans isomers exhibit distinctly different appearances for the benzylic hydrogens[1].
-
trans-Isomer: The benzylic hydrogens in the trans-isomer appear as a triplet. This suggests that in the preferred conformation, these protons are coupled to two adjacent methine protons (at C2 and C6) with similar coupling constants. This is consistent with a chair conformation where the benzyl group has more rotational freedom.
-
cis-Isomer: In contrast, the benzylic hydrogens of the cis-isomer are observed as a doublet[1]. This splitting pattern indicates that the benzylic protons are significantly coupled to only one adjacent proton. This is likely due to a more rigid conformation imposed by the steric hindrance of the cis-disposed methyl groups, leading to a specific dihedral angle that minimizes one of the coupling constants.
Table 1: Summary of Qualitative ¹H NMR Data for this compound Isomers
| Isomer | Benzylic Proton Signal Multiplicity | Inferred Conformation |
| trans | Triplet | More flexible chair conformation |
| cis | Doublet | More rigid, sterically hindered chair conformation |
Note: This table is based on qualitative descriptions; specific chemical shifts (δ) and coupling constants (J) are required for a complete quantitative analysis.
Computational Modeling Insights
Computational chemistry offers a powerful tool to supplement experimental data by calculating the relative energies of different conformers. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can provide accurate conformational energies[2][3].
For the trans isomer, calculations would be expected to show a significant energy preference for the di-equatorial conformation of the methyl groups to avoid unfavorable 1,3-diaxial interactions. The benzyl group would likely adopt a pseudo-equatorial orientation to minimize steric clashes with the piperidine ring protons.
For the cis isomer, the two chair-flipped conformers (axial-equatorial and equatorial-axial methyl groups) would be energetically evaluated. The presence of the N-benzyl group would likely lead to a preference for the conformer that minimizes steric interactions between the benzyl group and the axial methyl group.
Table 2: Hypothetical Quantitative Conformational Energy Data (Illustrative)
| Isomer | Conformer | Calculated Relative Gibbs Free Energy (ΔG°) (kcal/mol) |
| trans | Chair (di-equatorial CH₃) | 0 (Reference) |
| Chair (di-axial CH₃) | > 5 | |
| cis | Chair 1 (C2-CH₃ axial, C6-CH₃ equatorial) | Data not available |
| Chair 2 (C2-CH₃ equatorial, C6-CH₃ axial) | Data not available |
Note: The values in this table are illustrative and would require specific computational studies on this compound to be populated with actual data.
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed conformational analysis using NMR would involve the following protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified cis or trans isomer of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a high field (e.g., 400 MHz or higher).
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments to identify through-space interactions, which are crucial for determining the relative stereochemistry and preferred conformation.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the 1D and 2D NMR data.
-
Measure the chemical shifts (δ) and coupling constants (J) for all resolved signals. The magnitude of the vicinal coupling constants (³JHH) between the ring protons can be used with the Karplus equation to estimate dihedral angles and thus deduce the ring conformation.
-
Analyze the NOE/ROE cross-peaks to identify protons that are close in space, providing definitive evidence for specific conformations (e.g., axial vs. equatorial positions of substituents).
-
Computational Modeling
A robust computational analysis would follow this workflow:
-
Structure Building: Construct the 3D structures of the cis and trans isomers of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search for each isomer to identify all low-energy chair and boat conformers. Molecular mechanics force fields (e.g., MMFF94) are suitable for this initial search.
-
Geometry Optimization and Energy Calculation:
-
For each identified low-energy conformer, perform a full geometry optimization using a reliable quantum mechanical method, such as DFT with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).
-
Include a dispersion correction (e.g., D3) to accurately model non-covalent interactions.
-
To simulate a solution environment, a polarizable continuum model (PCM) can be applied.
-
-
Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy, G).
-
Analysis:
-
Compare the relative Gibbs free energies (ΔG) of all optimized conformers to determine their relative populations according to the Boltzmann distribution.
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers.
-
Theoretically predict NMR chemical shifts and coupling constants and compare them with the experimental data for validation of the computational model.
-
Visualizing Conformational Equilibria
The following diagrams illustrate the key conformational relationships for the isomers of this compound.
References
- 1. (Solved) - (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer) | Transtutors [transtutors.com]
- 2. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Comparative Analysis of 1-Benzyl-2,6-dimethylpiperidine and Analogs in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential applications of 1-Benzyl-2,6-dimethylpiperidine. Due to a scarcity of peer-reviewed studies on this specific molecule, this report leverages experimental data from structurally similar piperidine (B6355638) derivatives to infer its potential biological activities and create a basis for comparison with established alternatives.
The piperidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1] This guide focuses on the potential applications of this compound by examining the performance of its close analogs in two key areas: oncology and neuropharmacology.
Potential Application in Oncology: A Look at Anticancer and Antioxidant Activity
Comparative Performance Data:
| Compound | Cell Line | IC50 (µM) | Antioxidant Activity (DPPH Assay) | Antioxidant Activity (CUPRAC Assay) |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | 32.43[1] | Limited scavenging activity[1] | Lower absorbance compared to Ascorbic Acid[1] |
| Ascorbic Acid (Control) | - | - | Absorbance range: 1.263±0.057 to 0.675±0.093[1] | Absorbance range: 0.227±0.052 and 1.768±0.176[1] |
Experimental Protocol: Anticancer Activity (MTT Assay)[1]
-
Cell Culture: A549 lung cancer cells were cultured in appropriate media.
-
Treatment: The synthesized piperidine molecule, dissolved in PBS, was added to the cells at concentrations ranging from 6.25 to 100 µM.
-
Incubation: The treated cells were incubated for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved in a suitable solvent.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Experimental Workflow:
Potential Applications in Neuropharmacology: Insights from Acetylcholinesterase Inhibition
Derivatives of 1-benzylpiperidine (B1218667) have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. One of the most potent inhibitors is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), which exhibits high selectivity for AChE over butyrylcholinesterase.[2]
Comparative Performance Data:
| Compound | Target | IC50 (nM) | Selectivity (AChE vs. BChE) |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | 5.7[2] | 1250-fold greater for AChE[2] |
| Physostigmine | Acetylcholinesterase (AChE) | - | - |
Experimental Protocol: In Vivo Acetylcholinesterase Inhibition[2]
-
Animal Model: Male Wistar rats were used for the study.
-
Drug Administration: The test compound (e.g., Donepezil) was administered orally at a dose of 5 mg/kg.
-
Tissue Collection: At various time points, the cerebral cortex was dissected.
-
Acetylcholine (B1216132) Measurement: The acetylcholine content in the brain tissue was quantified using appropriate analytical methods.
-
Data Analysis: The increase in acetylcholine levels was compared to a control group to determine the in vivo efficacy of the inhibitor.
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Conclusion
While direct experimental data on this compound remains elusive, the analysis of its structural analogs strongly suggests its potential as a versatile scaffold in drug discovery. The cytotoxic effects observed in a related piperidinium (B107235) salt point towards a possible role in oncology. Furthermore, the well-established efficacy of 1-benzylpiperidine derivatives as acetylcholinesterase inhibitors highlights a promising avenue for neuropharmacological applications. Further synthesis and biological evaluation of this compound are warranted to fully elucidate its therapeutic potential and to provide a direct comparison with the alternatives discussed in this guide.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Benzyl-2,6-dimethylpiperidine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the proper disposal of 1-Benzyl-2,6-dimethylpiperidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandatory. The procedures outlined below are based on best practices for handling and disposing of hazardous chemical waste and information available for structurally similar compounds. It is imperative to treat this compound as a hazardous substance.
Hazard Profile and Analogue Data
Table 1: Hazard Data for Structurally Similar Compounds
| Property | Piperidine |
| CAS Number | 110-89-4 |
| Molecular Formula | C₅H₁₁N |
| Melting Point | -13 °C[1] |
| Boiling Point | 106 °C[1] |
| Density | 0.862 g/cm³ (at 20 °C)[1] |
| Flash Point | Not Available |
| GHS Hazard Statements | Highly flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage, Harmful to aquatic life.[1] |
Disclaimer: This data is for a structurally related compound and should be used for guidance purposes only. A comprehensive risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, particularly when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for splash protection. Inspect gloves before each use and change them immediately if contamination occurs. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is required. Ensure it is fully buttoned to provide maximum skin coverage. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of vapors exists, a NIOSH-approved respirator for organic vapors should be used. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out systematically to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.
-
This includes unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, weighing paper).
-
Do not mix this waste with non-hazardous waste streams.
2. Waste Collection and Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The container must have a secure, tight-fitting lid.
-
Liquid Waste: Collect liquid waste containing this compound in a designated hazardous waste container.
-
Solid Waste: Collect solid waste, including contaminated lab supplies, in a separate, clearly labeled container.
3. Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste and the date when the waste was first added to the container.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to capture any potential leaks.
-
Do not store incompatible waste types together.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
-
Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash. [2]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated cleaning materials into a designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Immediately evacuate the laboratory and alert others in the vicinity.
-
If it is safe to do so, close the laboratory doors to contain vapors.
-
Activate the nearest fire alarm to alert emergency services.
-
From a safe location, contact your institution's emergency number and provide details of the spill.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Benzyl-2,6-dimethylpiperidine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Benzyl-2,6-dimethylpiperidine. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Immediate Safety and Handling Precautions
Based on the hazard profiles of similar compounds, this compound should be presumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] All handling must occur in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield | Must be worn if there is a potential for splashes, mists, or aerosols. An emergency eye wash station should be readily accessible.[4][5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. For prolonged or repeated contact, consider double gloving. Gloves should be inspected before use and changed frequently.[3][6] |
| Skin and Body Protection | Laboratory coat, work uniform, or impervious clothing | Additional protective garments such as aprons or sleevelets should be used based on the nature of the task to prevent skin contact.[4][7] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If ventilation is inadequate or there's a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[4][7] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[2][7] |
Operational and Disposal Plans
Safe Handling and Storage Protocol
Handling:
-
Preparation: Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[3] Confirm that an emergency shower and eyewash station are accessible.[5]
-
Personal Protective Equipment: Don all required PPE as detailed in the table above.
-
Dispensing: Handle the chemical with care to avoid contact with skin, eyes, and clothing.[7] Avoid breathing vapors or mists.[7]
-
Work Practice: Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]
-
Contamination: Contaminated work clothing should not be allowed out of the workplace.[5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]
-
Store away from heat, sparks, and open flames.[5]
-
Store locked up.[5]
Spill Management and Disposal Plan
Spill Cleanup:
-
Evacuation and Ventilation: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[5]
-
Containment: For small spills, absorb with an inert, non-combustible material such as sand, silica (B1680970) gel, or earth.[5][8]
-
Collection: Wear appropriate PPE.[4] Collect the absorbed material and place it in a suitable, closed container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent.
Disposal:
-
Waste Identification: All waste materials contaminated with this compound must be treated as hazardous waste.[9][10]
-
Containerization: Collect waste in a dedicated, leak-proof, and clearly labeled container.[10] The label should include "Hazardous Waste," the chemical name, and associated hazard warnings.[1]
-
Disposal Route: Dispose of contents and containers in accordance with local, regional, and national regulations through an approved waste disposal plant.[5][7] Do not allow the substance to enter drains or watercourses.[5] Contact your institution's EHS office to arrange for pickup.[1][11]
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
